5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-3-9-4-2-8-6(9)5-7-1/h2,4,7H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBUHQQTIPEPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531779 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91476-80-1 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Core Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic scaffold of significant interest in medicinal chemistry. This bicyclic compound, featuring a fused imidazole and pyrazine ring system, serves as a core structure in the development of novel therapeutic agents. Its derivatives have demonstrated notable biological activities, including the inhibition of Gαq proteins, anti-leishmanial effects, and potential applications in managing neuropathic pain. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis methodologies, and key biological activities. Detailed experimental protocols for relevant assays are provided, alongside visualizations of associated signaling pathways to facilitate a deeper understanding of its mechanism of action and to support further research and drug development efforts.
Core Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | --INVALID-LINK-- |
| Molecular Weight | 123.16 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or solid | N/A |
| Boiling Point | 322.8 ± 35.0 °C (Predicted) | N/A |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | N/A |
| pKa | 7.91 ± 0.20 (Predicted) | N/A |
| Solubility | Soluble in polar solvents | N/A |
| CAS Number | 91476-80-1 | --INVALID-LINK-- |
Synthesis Methodology
The synthesis of the this compound core can be achieved through various synthetic routes. A general and common approach involves the catalytic hydrogenation of the aromatic precursor, imidazo[1,2-a]pyrazine.
Experimental Protocol: Catalytic Hydrogenation of Imidazo[1,2-a]pyrazine
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Imidazo[1,2-a]pyrazine
-
2-Methoxyethanol
-
Platinum (IV) oxide (PtO₂)
-
Diatomaceous earth (Celite®)
-
Toluene
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
7N Ammonia in Methanol
Procedure:
-
Dissolve imidazo[1,2-a]pyrazine (e.g., 7.2 g, 60.44 mmol) in 2-methoxyethanol (100 mL) in a suitable reaction vessel.
-
Add Platinum (IV) oxide (e.g., 1.2 g, 5.13 mmol) to the solution.
-
Transfer the mixture to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to 4 bar.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Upon completion of the reaction (monitored by an appropriate method such as TLC or LC-MS), vent the hydrogen gas and purge the autoclave with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Co-evaporate the residue with toluene to remove any remaining 2-methoxyethanol.
-
Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane/7N ammonia in methanol (e.g., 95:5, v/v).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for the parent this compound is not extensively available in the public domain. However, based on the analysis of structurally similar compounds, the following are the expected spectral characteristics. Researchers should perform their own spectral analysis for confirmation.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons on the saturated pyrazine ring and the imidazole ring. |
| ¹³C NMR | Resonances for the carbon atoms of both the imidazole and the saturated pyrazine rings. |
| IR | Absorption bands corresponding to C-H, C=N, and C-N stretching vibrations. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant promise as modulators of key biological pathways, particularly the Gαq protein signaling cascade.
Inhibition of Gαq Protein Signaling
The Gαq protein is a crucial component of a major signal transduction pathway initiated by G protein-coupled receptors (GPCRs).[1][2] Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[1]
Derivatives of this compound have been identified as inhibitors of Gαq protein signaling.[2] This inhibitory action makes them valuable tools for studying Gαq-mediated processes and as potential therapeutic agents for diseases driven by aberrant Gαq signaling.
Potential Role in Neuropathic Pain
Emerging evidence suggests a link between Gαq signaling and the development of neuropathic pain.[3] The sensitization of nociceptive pathways, a hallmark of neuropathic pain, can be modulated by Gαq-coupled receptors. Therefore, inhibitors of Gαq, such as derivatives of this compound, represent a potential therapeutic strategy for the management of this debilitating condition.
Anti-Leishmanial Activity
Compounds containing the imidazo[1,2-a]pyrazine scaffold have been investigated for their activity against Leishmania species, the causative agents of leishmaniasis. These compounds have shown inhibitory effects on the growth of the parasite, suggesting their potential as a starting point for the development of new anti-leishmanial drugs.
Experimental Protocols for Biological Assays
Gαq Activity Assay: IP-One HTRF Assay
The IP-One Homogeneous Time-Resolved Fluorescence (HTRF) assay is a competitive immunoassay for the detection of myo-inositol 1-phosphate (IP1), a stable downstream metabolite of IP3. This assay is widely used to quantify the activation of Gq-coupled receptors.
Principle: The assay is based on a competitive format where native IP1 produced by cells competes with a d2-labeled IP1 analog for binding to a specific anti-IP1 antibody labeled with a Europium cryptate (donor). The HTRF signal is inversely proportional to the concentration of cellular IP1.
Materials:
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-cryptate, and IP1 standards)
-
Cells expressing the Gq-coupled receptor of interest
-
Cell culture medium and supplements
-
Stimulation buffer (containing LiCl to inhibit IP1 degradation)
-
Test compounds (e.g., this compound derivatives)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 384-well plate and incubate overnight to allow for cell attachment.
-
Compound Addition: Remove the culture medium and add the test compounds at various concentrations in stimulation buffer. Include appropriate controls (e.g., vehicle, known agonist, known antagonist).
-
Cell Stimulation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for Gq activation and IP1 accumulation.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of IP1 from a standard curve. Plot the results to determine the potency (e.g., IC₅₀) of the test compounds.
In Vitro Anti-Leishmanial Activity Assay (Amastigote Stage)
This protocol outlines a general method for assessing the in vitro activity of compounds against the intracellular amastigote stage of Leishmania donovani.
Materials:
-
Leishmania donovani promastigotes
-
Host cells (e.g., THP-1 monocytes or primary macrophages)
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Test compounds
-
Reference drug (e.g., Amphotericin B)
-
96-well microplates
-
Giemsa stain
-
Microscope
Procedure:
-
Host Cell Differentiation (for THP-1): Seed THP-1 cells in a 96-well plate and treat with PMA to induce differentiation into adherent macrophages. Incubate for 48-72 hours.
-
Infection: Infect the differentiated macrophages with stationary-phase L. donovani promastigotes at a specific parasite-to-cell ratio (e.g., 10:1). Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Treatment: Wash the cells to remove extracellular parasites and add fresh medium containing serial dilutions of the test compounds and the reference drug.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Fixation and Staining: Fix the cells with methanol and stain with Giemsa.
-
Microscopic Evaluation: Determine the number of amastigotes per 100 host cells for each compound concentration using a light microscope.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.
Conclusion
This compound represents a valuable scaffold in modern drug discovery. Its derivatives have demonstrated significant potential as inhibitors of the Gαq signaling pathway, with implications for a range of therapeutic areas including neuropathic pain and infectious diseases like leishmaniasis. This technical guide provides a foundational understanding of the core properties of this compound, its synthesis, and methods for evaluating its biological activity. Further research into the synthesis of novel derivatives, detailed structure-activity relationship studies, and in vivo efficacy and safety profiling will be crucial for translating the therapeutic promise of this chemical class into clinical applications. The detailed protocols and pathway visualizations provided herein are intended to serve as a practical resource for researchers dedicated to advancing this exciting area of medicinal chemistry.
References
An In-depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (CAS Number: 91476-80-1) is a bicyclic heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique structural framework serves as a versatile building block for the synthesis of a diverse range of derivatives with promising pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological applications of this core structure and its analogues. Detailed experimental protocols for its synthesis and for key biological assays are presented, alongside a summary of its engagement with significant signaling pathways. This document aims to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Physicochemical Properties of the Core Scaffold
The fundamental properties of this compound are summarized below. This compound is typically a solid, appearing as a colorless to pale yellow substance, and is soluble in polar solvents.[1]
| Property | Value | Reference |
| CAS Number | 91476-80-1 | [1][2] |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid | [3] |
| Boiling Point | 322.8 °C at 760 mmHg | [3] |
| Flash Point | 149.0 °C | [3] |
| Storage Temperature | 4 °C | [3] |
Synthesis of the Core Scaffold and Derivatives
The synthesis of the this compound core is a critical step in the development of its derivatives. Several synthetic routes have been reported, with a common method involving the reduction of imidazo[1,2-a]pyrazine.
General Synthesis of this compound
A general and effective method for the synthesis of the core scaffold involves the catalytic hydrogenation of imidazo[1,2-a]pyrazine.[4]
Experimental Protocol:
-
Dissolution: Dissolve imidazo[1,2-a]pyrazine (7.2 g, 60.44 mmol) in 2-methoxyethanol (100 mL).[4]
-
Catalyst Addition: Add Platinum (IV) oxide (1.2 g, 5.13 mmol) to the solution.[4]
-
Hydrogenation: Transfer the mixture to an autoclave and stir overnight at room temperature under a hydrogen pressure of 4 bar.[4]
-
Work-up: Upon reaction completion, replace the hydrogen atmosphere with nitrogen. Filter the reaction mixture through diatomaceous earth to remove the catalyst.[4]
-
Concentration: Concentrate the filtrate under reduced pressure and co-evaporate with toluene to remove residual solvent.[4]
-
Purification: Purify the crude product by column chromatography using a mixture of dichloromethane and a 7N ammonia solution in methanol (95:5, v/v) as the eluent to yield the final product.[4]
Synthesis Workflow
Biological Activities and Applications
Derivatives of this compound have been investigated for a wide array of therapeutic applications, demonstrating the versatility of this scaffold in drug design.
Gαq Protein Inhibition
Certain derivatives of this scaffold have been identified as inhibitors of Gαq proteins, which are crucial components of G protein-coupled receptor (GPCR) signaling pathways. These inhibitors have shown potential in the treatment of diseases driven by aberrant Gαq signaling, such as uveal melanoma.
Gαq Signaling Pathway
Experimental Protocol: Gαq Inhibition Assay
A common method to assess Gαq inhibition is to measure the downstream accumulation of second messengers, such as inositol monophosphate (IP1), or to monitor the dissociation of Gαβγ heterotrimers.[5]
-
Cell Culture: Culture HEK293 cells, or a relevant cell line, expressing the target Gq-coupled receptor.
-
Compound Treatment: Pre-incubate the cells with the test compounds (derivatives of this compound) at various concentrations.
-
Receptor Stimulation: Stimulate the cells with a known agonist for the Gq-coupled receptor.
-
Measurement of IP1 Accumulation: Lyse the cells and measure the accumulation of IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit, following the manufacturer's instructions.
-
GTPγS Binding Assay (Alternative): In a cell-free system, purified Gαq protein is incubated with the test compound. The assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to assess the inhibition of G protein activation.[6]
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Antimalarial Activity
Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Experimental Protocol: In Vitro Antimalarial Assay
The efficacy of compounds against P. falciparum is typically assessed by measuring the inhibition of parasite growth in red blood cells.[7][8]
-
Parasite Culture: Culture a chloroquine-sensitive or -resistant strain of P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the parasitized erythrocyte culture (at a defined parasitemia and hematocrit) to wells containing the test compounds.
-
Incubation: Incubate the plates for 72 hours under a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Growth Inhibition Assessment: Quantify parasite growth using methods such as:
-
SYBR Green I based fluorescence assay: This method measures the proliferation of the parasite by quantifying its DNA.[9]
-
pLDH (parasite lactate dehydrogenase) assay: This colorimetric assay measures the activity of the pLDH enzyme, which is an indicator of viable parasites.[7]
-
[³H]-hypoxanthine incorporation assay: This radiometric assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[8]
-
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
TRPC5 Inhibition
More recently, derivatives of this compound have been developed as potent inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a calcium-permeable ion channel implicated in kidney diseases.
Experimental Protocol: TRPC5 Inhibition Assay (Calcium Mobilization)
The inhibition of TRPC5 is often evaluated using a fluorescence-based calcium mobilization assay in cells overexpressing the channel.[10]
-
Cell Line: Use a stable cell line (e.g., HEK293) expressing human TRPC5.
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Incubation: Incubate the cells with the test compounds at various concentrations.
-
Channel Activation: Activate the TRPC5 channels using a specific agonist (e.g., Englerin A).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ values by analyzing the inhibition of the agonist-induced calcium influx.
Quantitative Biological Data Summary
The following table summarizes the reported biological activities of various derivatives of this compound.
| Derivative/Compound | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| GQ352 | Gαq/11 dissociation | 8.9 μM | |
| Trisubstituted pyrimidine derivative | P. falciparum (K1, chloroquine-resistant) | 2.1 μM (for compound 34) | |
| Pyridazinone derivative (Compound 12) | TRPC5 inhibition | Comparable to GFB-887 | |
| Imidazo[1,2-a]pyrazine derivatives | Antiproliferative (A375P melanoma cells) | < 0.06 μM (for compounds 15d, 17e, 18c, 18h, 18i) |
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, providing a foundation for the development of potent and selective modulators of various biological targets. The synthetic accessibility of this core and the potential for diverse functionalization make it an attractive starting point for drug discovery programs targeting a range of diseases, from cancer and infectious diseases to renal disorders. The detailed protocols and summarized data in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. CAS 91476-80-1: this compound [cymitquimica.com]
- 2. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine | 91476-80-1 [sigmaaldrich.com]
- 4. This compound | 91476-80-1 [chemicalbook.com]
- 5. De novo design of stable proteins that efficaciously inhibit oncogenic G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 9. iddo.org [iddo.org]
- 10. benchchem.com [benchchem.com]
"5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine" molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of the molecular structure, chemical properties, and synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. It also explores the known biological activities and potential therapeutic applications of this heterocyclic compound and its derivatives, offering valuable insights for professionals in the fields of medicinal chemistry and drug discovery.
Molecular Structure and IUPAC Nomenclature
This compound is a bicyclic heterocyclic compound. Its structure consists of a fused imidazole and a fully saturated pyrazine ring.
The correct IUPAC name for this compound is This compound [1][2].
Structural Identifiers
A variety of chemical identifiers are used to represent this compound in chemical databases and literature.
| Identifier | Value |
| Molecular Formula | C₆H₉N₃[1][2] |
| CAS Number | 91476-80-1[1][2][3] |
| SMILES | C1CN2C=CN=C2CN1[1][4][5] |
| InChI | InChI=1S/C6H9N3/c1-3-9-4-2-8-6(9)5-7-1/h2,4,7H,1,3,5H2[1][4][5] |
| InChIKey | SWBUHQQTIPEPMK-UHFFFAOYSA-N[1][4][5] |
Molecular Visualization
The two-dimensional structure of this compound is depicted below.
Physicochemical Properties
The following table summarizes key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 123.16 g/mol | PubChem[1] |
| Monoisotopic Mass | 123.079647300 Da | PubChem[1] |
| XlogP | -0.9 | PubChem[1] |
| Topological Polar Surface Area | 29.9 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Experimental Protocols: Synthesis
Several synthetic routes for this compound and its derivatives have been reported in the literature.
Synthesis from Imidazo[1,2-a]pyrazine via Hydrogenation
A general procedure for the synthesis of this compound involves the hydrogenation of imidazo[1,2-a]pyrazine.[3]
-
Reactants: Imidazo[1,2-a]pyrazine, Platinum (IV) oxide, Hydrogen gas.
-
Solvent: 2-Methoxyethanol.
-
Procedure:
-
Imidazo[1,2-a]pyrazine is dissolved in 2-methoxyethanol.
-
Platinum (IV) oxide is added to the solution.
-
The mixture is transferred to an autoclave.
-
The reaction mixture is stirred overnight at room temperature under a hydrogen pressure of 4 bar.
-
Upon completion, the hydrogen is replaced with nitrogen, and the catalyst is removed by filtration through diatomaceous earth.
-
The filtrate is concentrated under reduced pressure.
-
The final product is purified by column chromatography.[3]
-
Multi-step Synthesis of Tetrahydroimidazo[1,2-a]pyrazine Derivatives
A more complex, multi-step synthesis is employed for creating derivatives of the core structure, often for structure-activity relationship studies.[6][7]
-
Step A: Reaction of a bromoacetyl compound (e.g., 2-bromoacetophenone) with a protected amine in the presence of a base like potassium carbonate in dimethylformamide (DMF).
-
Step B: Cyclization using ammonium acetate in toluene under reflux conditions.
-
Step C: Alkylation with a reagent such as ethyl bromoacetate using cesium carbonate in DMF.
-
Step D & E/F: Deprotection of the protecting group (e.g., Cbz or Boc) using methods like catalytic hydrogenation (Pd/C, H₂) or treatment with trifluoroacetic acid (TFA).
-
Step G & H: Reduction of a carbonyl group using reagents like borane-tetrahydrofuran complex (BH₃·THF), followed by further modifications.[6][7]
Biological Activity and Therapeutic Potential
The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a range of biological activities.
Gαq Protein Inhibition
Derivatives of this compound have been identified as cell-permeable inhibitors of Gαq proteins.[6][7] These proteins are crucial components of signal transduction pathways, and their dysregulation is implicated in various diseases, including uveal melanoma.[6] The inhibitory activity of these compounds makes them valuable tools for studying Gαq signaling and potential leads for therapeutic development.
Antimicrobial Activity
Derivatives of the related 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine structure have shown significant antibacterial and antifungal properties.[8][9][10][11] These compounds have been tested against various pathogenic strains, demonstrating their potential as novel antimicrobial agents in the face of growing antibiotic resistance.
Conclusion
This compound represents a versatile heterocyclic scaffold with significant potential in drug discovery and development. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly as Gαq protein inhibitors and antimicrobial agents, make it an attractive starting point for the design of novel therapeutics. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to fully exploit their therapeutic potential.
References
- 1. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | 91476-80-1 [chemicalbook.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This bicyclic heterocyclic system has demonstrated a broad spectrum of pharmacological activities, including but not limited to, G-protein coupled receptor (GPCR) modulation, ion channel inhibition, and antimicrobial effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives and their analogs, with a focus on their potential in drug discovery and development.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through various synthetic routes. A common and effective method involves the cyclization of a piperazine-based intermediate.
A general synthetic approach is the reaction of a substituted 2-aminopyrazine with an α-haloketone, followed by reduction of the resulting imidazo[1,2-a]pyrazine. Another versatile method involves the multi-step synthesis starting from piperazine-2-one.
General Synthetic Scheme:
A representative synthetic route to the this compound core is depicted below. This multi-step process often begins with commercially available starting materials and proceeds through key intermediates to yield the desired scaffold, which can then be further functionalized.
Caption: General synthetic workflow for this compound derivatives.
Pharmacological Activities and Quantitative Data
Derivatives of the this compound scaffold have been investigated for a range of biological targets. The following tables summarize the quantitative data for some of the most promising activities.
Gαq Protein Inhibition
Certain this compound derivatives have been identified as inhibitors of Gαq proteins, which are key signaling molecules involved in various cellular processes. Inhibition of Gαq signaling is a potential therapeutic strategy for diseases such as uveal melanoma.[1]
| Compound ID | Structure/Substitution | Target | Assay | IC50 | Reference |
| GQ352 | Imidazo[1,2-a]pyrazine derivative | Gαq | Gαβγ heterotrimer dissociation | 8.9 µM | [2] |
| BIM-46187 | Dimeric this compound | Pan Gα inhibitor | SRE-Luc Reporter Assay | - | [2] |
| BIM-46174 | Monomeric this compound | Gαq | IP1 formation | 31.9 µM | [3] |
TRPC5 Channel Inhibition
Transient Receptor Potential Canonical 5 (TRPC5) is a calcium-permeable cation channel implicated in renal injury. Pyridazinone derivatives incorporating a tetrahydroimidazo[1,2-a]pyrazine scaffold have been developed as potent TRPC5 inhibitors.[4]
| Compound ID | Structure/Substitution | Target | Assay | IC50 | Reference |
| Compound 12 | Pyridazinone derivative with tetrahydroimidazo[1,2-a]pyrazine | TRPC5 | Fluorescence-based Ca2+ mobilization | Potent, comparable to GFB-887 | [4] |
Anticancer Activity
Imidazo[1,2-a]pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.
| Compound ID | Structure/Substitution | Cell Line | Assay | IC50 (µM) | Reference |
| 12b | Aryl-substituted imidazo[1,2-a]pyrazine | Hep-2 | MTT Assay | 11 | [5] |
| 12b | Aryl-substituted imidazo[1,2-a]pyrazine | HepG2 | MTT Assay | 13 | [5] |
| 12b | Aryl-substituted imidazo[1,2-a]pyrazine | MCF-7 | MTT Assay | 11 | [5] |
| 12b | Aryl-substituted imidazo[1,2-a]pyrazine | A375 | MTT Assay | 11 | [5] |
Antifungal Activity
The this compound scaffold has been explored for the development of antifungal agents, particularly against pathogenic Sporothrix species.[6]
| Compound ID | Structure/Substitution | Fungal Strain | Assay | MIC (µg/mL) | Reference |
| C-3 substituted analogs | (Details in reference) | Sporothrix species | Broth Microdilution | Active | [6] |
| 5h | (Details in reference) | Candida albicans | Not specified | - | |
| 6b | (Details in reference) | Candida albicans | Not specified | - | |
| 4f | (Details in reference) | Candida albicans | Not specified | - | |
| 6c | (Details in reference) | Candida albicans | Not specified | - | |
| 5h | (Details in reference) | Aspergillus niger | Not specified | - | |
| 6b | (Details in reference) | Aspergillus niger | Not specified | - |
Signaling Pathways
Gαq Protein Signaling Pathway and Inhibition
Gαq-coupled GPCRs, upon activation by an agonist, stimulate phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound-based inhibitors can interfere with this cascade by binding to the Gαq subunit.
Caption: Inhibition of the Gαq signaling pathway by this compound derivatives.
TRPC5 Channel Activation and Inhibition
TRPC5 channels can be activated downstream of Gαq-coupled receptors. The activation of PLC leads to changes in the plasma membrane that gate the TRPC5 channel, resulting in an influx of Ca²⁺. Inhibitors based on the tetrahydroimidazo[1,2-a]pyrazine scaffold can block this channel, preventing the calcium influx.
Caption: Mechanism of TRPC5 channel inhibition by this compound analogs.
Experimental Protocols
Gαq Signaling Assay: IP-One HTRF Assay
This protocol is adapted from the Cisbio IP-One HTRF assay guide and is suitable for quantifying Gαq-coupled receptor activation.[7][8][9][10][11]
Objective: To measure the accumulation of inositol monophosphate (IP1), a downstream product of Gαq activation, in response to agonist stimulation and in the presence of potential inhibitors.
Materials:
-
Cells expressing the Gαq-coupled receptor of interest
-
IP-One HTRF assay kit (Cisbio)
-
White, opaque 96- or 384-well plates
-
Agonist and test compounds (inhibitors)
-
Stimulation buffer (provided in the kit or a suitable alternative containing LiCl)
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed cells into the microplate and incubate overnight to allow for attachment.
-
Compound Addition:
-
For antagonist screening, pre-incubate the cells with the this compound derivatives for a specified time (e.g., 30 minutes) at 37°C.
-
Add the agonist to the wells.
-
-
Stimulation: Incubate the plate at 37°C for a predetermined time to allow for IP1 accumulation.
-
Lysis and Detection:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1 cryptate conjugate to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the 665/620 ratio and determine the IP1 concentration using a standard curve. Calculate IC50 values for the inhibitors.
TRPC5 Inhibition Assay: Fluorescence-based Ca²⁺ Mobilization Assay
This protocol utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration upon TRPC5 channel activation and inhibition.[4][12][13][14][15][16]
Objective: To assess the ability of this compound derivatives to inhibit TRPC5-mediated calcium influx.
Materials:
-
HEK-293 cells stably expressing TRPC5
-
Fluo-4 AM calcium indicator
-
Black-walled, clear-bottom 96- or 384-well plates
-
TRPC5 agonist (e.g., Englerin A)
-
Test compounds (inhibitors)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the TRPC5-expressing HEK-293 cells into the microplates and incubate overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Incubate the cells with Fluo-4 AM loading solution at 37°C for a specified time (e.g., 1 hour).
-
Wash the cells to remove excess dye.
-
-
Compound Addition: Add the this compound derivatives to the wells and incubate for a short period.
-
Calcium Mobilization Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject the TRPC5 agonist into the wells.
-
Immediately begin kinetic fluorescence readings (excitation ~485 nm, emission ~525 nm).
-
-
Data Analysis: Determine the change in fluorescence intensity over time. Calculate the percentage of inhibition for each compound and determine IC50 values.
Antifungal Susceptibility Testing: Broth Microdilution Method
This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[17][18][19][20][21]
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a fungal strain.
Materials:
-
Fungal isolate
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium (or other suitable broth)
-
Test compounds (solubilized in a suitable solvent like DMSO)
-
Positive control antifungal agent (e.g., Itraconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in the broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and the control antifungal in the microtiter plate wells.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this promising class of compounds in addressing unmet medical needs. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. agilent.com [agilent.com]
- 13. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. researchgate.net [researchgate.net]
- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a bicyclic nitrogen-containing heterocycle that has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of potent and selective modulators of a wide range of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities associated with this core, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key cellular pathways and experimental workflows.
Diverse Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated significant activity in several key therapeutic areas, including oncology, inflammation, and infectious diseases. The core's versatility allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Inhibition of Gαq Proteins
Certain derivatives of the this compound core have been identified as rare, cell-permeable inhibitors of Gαq proteins. These proteins are crucial components of G protein-coupled receptor (GPCR) signaling pathways that, upon activation, lead to the stimulation of phospholipase C (PLC) and the subsequent production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). Dysregulation of Gαq signaling is implicated in various diseases, including cancer and cardiovascular disorders.
dot
Caption: Gαq protein signaling pathway and the inhibitory action of this compound derivatives.
Quantitative Data: Gαq Protein Inhibition
| Compound ID | Target | Assay | IC50 | Reference |
| BIM-46174 | Gαq Protein | Second messenger-based fluorescence assay | - | [1] |
| BIM-46187 (dimeric form) | Gαq Protein | Second messenger-based fluorescence assay | - | [1] |
Note: Specific IC50 values were not provided in the abstract, but the compounds were identified as potent inhibitors.
Experimental Protocol: Gαq Protein Activity Assay
This protocol is based on the measurement of myo-inositol 1-phosphate (IP1), a downstream metabolite of IP3.
-
Cell Culture: HEK293 cells are cultured in a suitable medium and seeded into 96-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds (containing the this compound core) or vehicle control.
-
Stimulation: Cells are stimulated with a known Gαq-coupled receptor agonist (e.g., carbachol) to induce IP3 production.
-
Lysis and IP1 Detection: After incubation, the cells are lysed, and the accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: The fluorescence signal is proportional to the IP1 concentration. IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)
ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing 2'3'-cGAMP, a second messenger that activates STING and subsequent type I interferon responses. Inhibition of ENPP1 can enhance innate immune responses, making it an attractive target for cancer immunotherapy.
dot
Caption: Experimental workflow for evaluating ENPP1 inhibitors.
Quantitative Data: ENPP1 Inhibition
| Compound ID | Target | Assay | IC50 | Reference |
| Compound 7 | ENPP1 | Biochemical Assay | 5.70 nM or 9.68 nM | [2] |
Experimental Protocol: ENPP1 Inhibition Assay
-
Biochemical Assay:
-
Recombinant human ENPP1 is incubated with the test compound at various concentrations.
-
The substrate, 2'3'-cGAMP, is added to initiate the reaction.
-
The reaction is stopped, and the amount of product (e.g., AMP) is quantified using a suitable detection method, such as a commercially available fluorescence-based assay kit.
-
IC50 values are determined by measuring the compound's ability to inhibit ENPP1 activity.
-
-
Cell-Based Assay:
-
Cancer cell lines are treated with the test compound.
-
The cells are then stimulated with 2'3'-cGAMP.
-
The activation of the STING pathway is assessed by measuring the mRNA expression of downstream target genes, such as IFNB1 and CXCL10, using qRT-PCR.
-
Inhibition of Transient Receptor Potential Canonical 5 (TRPC5)
TRPC5 is a calcium-permeable cation channel involved in various physiological and pathological processes, including anxiety, pain, and kidney disease. The development of selective TRPC5 inhibitors is a promising therapeutic strategy for these conditions.
Quantitative Data: TRPC5 Inhibition
| Compound ID | Target | Assay | IC50 | Reference |
| Compound 12 | TRPC5 | Fluorescence-based Ca²⁺ mobilization assay | Comparable to GFB-887 | [3] |
Experimental Protocol: TRPC5 Inhibition Fluorescence-Based Ca²⁺ Mobilization Assay
-
Cell Line: HEK293 cells stably expressing human TRPC5 are used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are then incubated with various concentrations of the test compounds.
-
Stimulation and Measurement: A known TRPC5 agonist is added to the cells, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the compounds on TRPC5-mediated calcium influx is quantified, and IC50 values are calculated.
Kinase Inhibition
The imidazo[1,2-a]pyrazine scaffold has been extensively explored for the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer and other diseases.
dot
Caption: Workflow for a luminescence-based kinase inhibition assay.
Quantitative Data: Kinase Inhibition
| Compound ID | Target Kinase(s) | Assay | IC50 | Reference |
| Imidazo-[1,2-a]-pyrazine (1) | Aurora A, Aurora B | Cell-based | 250 nM | |
| SCH 1473759 (12k) | Aurora A, Aurora B | Cell-based (phos-HH3) | 25 nM | |
| Entospletinib (GS-9973) | SYK | Kinase Assay | 16.5 nM | [4] |
| Lanraplenib (GS-9876) | SYK | Kinase Assay | 9.2 nM | [4] |
| Prexasertib (LY2606368) | CHK1 | Kinase Assay | 1 nM | [4] |
| Darovasertib (LXS-196) | PKCα, PKCθ | Kinase Assay | 1.9 nM, 0.4 nM | [4] |
| Acalabrutinib (ACP-196) | BTK | - | - | [4] |
Experimental Protocol: Aurora Kinase Inhibition Assay (Luminescence-Based)
-
Reaction Setup: In a 384-well plate, the test compound is incubated with the Aurora kinase enzyme, a suitable substrate, and ATP.
-
Kinase Reaction: The reaction is allowed to proceed for a specific time at room temperature.
-
ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the kinase activity.
-
Data Analysis: The luminescence is measured using a plate reader, and IC50 values are calculated.
Anticancer Activity
Numerous derivatives of the this compound core have demonstrated potent anticancer activity against a variety of cancer cell lines. The mechanisms of action are often linked to the inhibition of key cellular processes such as cell cycle progression and proliferation.
Quantitative Data: Anticancer Activity
| Compound ID | Cell Line(s) | Assay | IC50 (µM) | Reference |
| Compound 10b | Hep-2, HepG2, MCF-7, A375, Vero | MTT Assay | 20, 18, 21, 16, 76 | [5] |
| Compound 12b | Hep-2, HepG2, MCF-7, A375, Vero | MTT Assay | 11, 13, 11, 11, 91 | [6] |
| Compound 16 | HT-29, B16F10 | - | 12.98, 27.54 | [7] |
| Compound 18 | MCF-7 | - | 9.60 | [7] |
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Antifungal Activity
The this compound scaffold has also shown promise in the development of novel antifungal agents, a critical need given the rise of drug-resistant fungal infections.
Quantitative Data: Antifungal Activity
| Compound ID | Fungal Species | Assay | MIC (mg/mL) | Reference |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) | Candida species | Broth Microdilution | 0.016 - 1 | [8] |
| C-3 substituted analogs (unspecified) | Sporothrix species | Broth Microdilution | Active | [9] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions for fungal growth.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Conclusion
The this compound core represents a highly versatile and valuable scaffold in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting key proteins and pathways involved in a range of diseases. The ability to readily modify the core structure allows for the systematic optimization of pharmacological properties, paving the way for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding of the biological potential of this important heterocyclic system and serves as a valuable resource for researchers in the field.
References
- 1. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species - PubMed [pubmed.ncbi.nlm.nih.gov]
"5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine" as a building block in synthesis
An In-depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine as a Versatile Building Block in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. This bicyclic system, comprising a fused imidazole and a saturated pyrazine ring, serves as a versatile and conformationally constrained building block for the synthesis of a diverse array of biologically active molecules. Its unique three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal core for designing ligands that can interact with high specificity and affinity to various biological targets. This guide provides a comprehensive overview of the synthesis of the core scaffold, its application as a building block in the development of therapeutic agents, detailed experimental protocols, and a summary of key quantitative data.
Synthesis of the this compound Core
The construction of the this compound core can be achieved through several synthetic strategies. The most common approaches involve the cyclization of appropriately substituted piperazine precursors or the reduction of the aromatic imidazo[1,2-a]pyrazine system.
One prevalent method involves the catalytic hydrogenation of the corresponding aromatic imidazo[1,2-a]pyrazine. This method is efficient for producing the saturated pyrazine ring system in high yield.
A multi-step synthesis approach provides flexibility for introducing various substituents. A general pathway involves the reaction of a protected piperazine derivative with an α-haloketone, followed by cyclization and deprotection.[1]
Caption: General synthetic workflow for the this compound core.
Applications as a Building Block in Drug Discovery
The this compound scaffold is a cornerstone in the synthesis of novel therapeutic agents targeting a range of diseases. Its rigid structure is instrumental in the design of potent and selective inhibitors for various proteins.
Gαq Protein Inhibitors for Uveal Melanoma
The Gαq/11 signaling pathway is frequently activated by mutations in uveal melanoma (UM), an aggressive form of eye cancer.[1] Derivatives of this compound, such as BIM-46174, have been identified as cell-permeable compounds that can preferentially silence Gαq proteins.[1] These compounds serve as valuable leads for the development of targeted therapies for UM by directly inhibiting the Gαq protein, thereby blocking downstream oncogenic signaling.[1]
Caption: Inhibition of the Gαq signaling pathway by a synthesized derivative.
Dual Orexin Receptor Antagonists
Orexin receptors (OX1R and OX2R) are involved in regulating the sleep-wake cycle, and their antagonists are effective treatments for insomnia. A novel series of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives (an isomeric core) has been developed as potent dual orexin receptor antagonists.[2] By replacing the tetrahydroisoquinoline core of the known antagonist almorexant with the tetrahydroimidazo[1,5-a]pyrazine scaffold, researchers created compounds with nanomolar potency, demonstrating the utility of this core in designing central nervous system (CNS) active agents.[2]
TRPC5 Channel Inhibitors for Renal Injury
Transient receptor potential canonical 5 (TRPC5) is a calcium-permeable ion channel implicated in the pathophysiology of renal injury. Building upon the structure of a known TRPC5 inhibitor, GFB-887, a series of pyridazinone derivatives incorporating the this compound scaffold were synthesized.[3] This structural modification led to the discovery of potent TRPC5 inhibitors with favorable pharmacokinetic properties and the ability to ameliorate hypertension-induced renal injury in preclinical models.[3]
Caption: A typical workflow for drug discovery using the core scaffold.
Data Presentation
Table 1: Synthesis Yields for this compound and Intermediates
| Step | Reaction | Reagents & Conditions | Yield (%) | Reference |
| 1 | N-Alkylation | 2-bromoacetophenone, K₂CO₃, abs. DMF, rt, 4 h | 66–98 | [1] |
| 2 | Cyclization | NH₄OAc, abs. toluene, reflux, 3 h | 69–91 | [1] |
| 3 | Hydrogenation | Imidazo[1,2-a]pyrazine, Platinum (IV) oxide, H₂ (4 bar), 2-methoxyethanol, rt, overnight | 76 | [4] |
| 4 | Reduction of Lactam | BH₃×THF, abs. THF, 90 °C, 48 h | 53–93 | [1] |
Table 2: Biological Activity of Synthesized Derivatives
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Target Disease/Application | Reference |
| GQ352 | Gαq | Gαβγ dissociation | 8.9 | Uveal Melanoma | [1] |
| 12b (Imidazopyridine) | Hep-2, HepG2, MCF-7, A375 cells | Antiproliferative | 11-13 | Cancer | [5][6] |
| 10b (Imidazopyrazine) | Hep-2, HepG2, MCF-7, A375 cells | Antiproliferative | 16-20 | Cancer | [6] |
| Compound 12 | TRPC5 | Ca²⁺ mobilization | Potent (comparable to GFB-887) | Renal Injury | [3] |
| Lead Compound 14 | VirB11 ATPase | In vitro inhibition | 7 | H. pylori infection | [7] |
Note: Data for compounds 12b and 10b relate to the broader imidazo[1,2-a]pyridine/pyrazine class, highlighting the general potential of the core structure.
Experimental Protocols
Protocol 1: General Synthesis of this compound via Hydrogenation[4]
-
Dissolution: Dissolve imidazo[1,2-a]pyrazine (7.2 g, 60.44 mmol) in 2-methoxyethanol (100 mL).
-
Catalyst Addition: Add Platinum (IV) oxide (1.2 g, 5.13 mmol) to the solution.
-
Hydrogenation: Transfer the mixture to an autoclave. Stir the reaction mixture overnight at room temperature under 4 bar of hydrogen pressure.
-
Work-up: Upon reaction completion, replace the hydrogen atmosphere with nitrogen. Filter the reaction mixture through diatomaceous earth to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene to remove residual solvent. Purify the crude product by column chromatography (eluent: dichloromethane/7N ammonia in methanol, 95:5, v/v) to yield the target compound (5.7 g, 76% yield).[4]
Protocol 2: Synthesis of Imidazo[1,2-a]pyrazine Derivatives via Three-Component Condensation[5][8]
This protocol describes the synthesis of the aromatic precursor, which can then be hydrogenated as per Protocol 1.
-
Mixture Preparation: In a round-bottom flask, combine 2-aminopyrazine (1.0 mmol), an appropriate aryl aldehyde (1.0 mmol), tert-butyl isocyanide (1.0 mmol), and iodine (10 mol%) in a suitable solvent (e.g., CH₃CN).
-
Reaction: Stir the mixture at room temperature for the time required for the reaction to complete (monitored by TLC).
-
Work-up: After completion, quench the reaction with a saturated solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired imidazo[1,2-a]pyrazine derivative.
Protocol 3: Gαq Dissociation Assay[1]
This protocol provides a general outline for assessing the inhibitory activity of compounds on G protein activation.
-
Protein Preparation: Purify recombinant Gαq and Gβγ subunits.
-
Compound Incubation: Incubate the Gαβγ heterotrimer with the test compound (e.g., GQ352) at various concentrations.
-
Activation: Initiate the dissociation of the G protein heterotrimer by adding an activating agent (e.g., GTPγS and a relevant GPCR).
-
Detection: Measure the rate of dissociation, often using a fluorescence-based method such as monitoring the change in intrinsic tryptophan fluorescence of the Gα subunit upon GTP binding.
-
Data Analysis: Calculate the IC₅₀ value by plotting the inhibition of dissociation against the compound concentration.
Conclusion
The this compound core is a robust and valuable scaffold for the development of novel therapeutics. Its synthetic accessibility and rigid conformational nature provide an excellent platform for structure-based drug design. The successful application of this building block in creating potent inhibitors for diverse targets such as Gαq proteins, orexin receptors, and TRPC5 channels underscores its significance and potential in modern medicinal chemistry. Future exploration of this scaffold is poised to yield further breakthroughs in the discovery of new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structure-activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 91476-80-1 [chemicalbook.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-Depth Technical Guide to the Pharmacological Profile of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a versatile scaffold that has given rise to a diverse range of pharmacologically active compounds. These derivatives have shown significant potential in modulating key signaling pathways implicated in a variety of diseases, including cancer, neurological disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacological profiles of several classes of these derivatives, with a focus on their mechanisms of action, quantitative activity, and the experimental methodologies used for their characterization.
Gαq Protein Inhibitors
Derivatives of this compound have been identified as inhibitors of the Gαq subunit of heterotrimeric G proteins. The Gαq signaling pathway plays a crucial role in cellular processes such as cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer.
Quantitative Data
| Compound ID | Target | Assay | IC50 | Reference |
| BIM-46174 | Gαq/11 | IP-One HTRF Assay | Not specified | [1][2] |
| BIM-46187 (dimeric form) | Gαq/11 | IP-One HTRF Assay | Not specified | [1] |
Experimental Protocols
IP-One HTRF Assay for Gαq Inhibition
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gαq signaling cascade. Inhibition of Gαq leads to a decrease in IP1 levels.
Materials:
-
HEK293 cells expressing a Gq-coupled receptor (e.g., M3 muscarinic receptor)
-
Test compounds (derivatives of this compound)
-
Gq receptor agonist (e.g., carbachol)
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate Tb conjugate, lysis buffer, and stimulation buffer with LiCl)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Seed HEK293 cells in 384-well plates and culture overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for a specified period.
-
Agonist Stimulation: Add the Gq receptor agonist to stimulate the Gαq pathway and incubate for a defined time at 37°C. The stimulation buffer should contain LiCl to inhibit the degradation of IP1.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration-dependent inhibition of IP1 accumulation by the test compounds.
Signaling Pathway
Caption: Gαq Signaling Pathway and Point of Inhibition.
TARP γ-8 Selective AMPAR Negative Modulators
A series of imidazo[1,2-a]pyrazine derivatives have been developed as potent and selective negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[3] This selectivity for TARP γ-8, which is highly expressed in the hippocampus, makes these compounds promising candidates for the treatment of neurological disorders such as epilepsy.[4][5]
Quantitative Data
| Compound ID | Target | Assay | pIC50 | Reference |
| JNJ-61432059 | GluA1/γ-8 | FLIPR Calcium Flux Assay | 9.7 | [6] |
Experimental Protocols
FLIPR Calcium Flux Assay for AMPAR Modulation
This high-throughput assay measures changes in intracellular calcium levels in response to AMPAR activation. NAMs will inhibit the glutamate-induced calcium influx.
Materials:
-
HEK-293 cells co-expressing an AMPAR subunit (e.g., GluA1) and TARP γ-8
-
Test compounds (imidazo[1,2-a]pyrazine derivatives)
-
Glutamate (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
384-well black-walled, clear-bottom plates
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Plate the HEK-293 cells in 384-well plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds in a separate plate.
-
FLIPR Assay: a. Place both the cell plate and the compound plate into the FLIPR instrument. b. Initiate the assay by adding the test compounds to the cells and monitoring the baseline fluorescence. c. After a short pre-incubation, add glutamate to all wells to activate the AMPARs. d. Continuously measure the fluorescence intensity for several minutes to capture the calcium influx.
-
Data Analysis: The increase in fluorescence upon glutamate addition is indicative of calcium influx. Calculate the inhibitory effect of the test compounds on the glutamate-induced signal to determine their IC50 values.
Signaling Pathway
Caption: AMPA Receptor Modulation by TARP γ-8 Selective NAMs.
TRPC5 Inhibitors
Derivatives of this compound have been investigated as inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 is a calcium-permeable cation channel involved in various physiological processes, and its dysregulation has been linked to kidney diseases and neurological disorders.[7][8]
Quantitative Data
| Compound ID | Target | Assay | IC50 (nM) | Reference |
| Compound 12 | TRPC5 | Fluorescence-based Ca²⁺ mobilization assay | Comparable to GFB-887 | [7] |
| GFB-887 (reference) | TRPC5 | Not specified | Potent | [7] |
Experimental Protocols
Fluorescence-based Ca²⁺ Mobilization Assay for TRPC5 Inhibition
This assay measures the ability of compounds to inhibit the influx of calcium through TRPC5 channels upon stimulation with an agonist.
Materials:
-
HEK-293 cells stably expressing human TRPC5
-
Test compounds (pyridazinone derivatives with a tetrahydroimidazo[1,2-a]pyrazine scaffold)
-
TRPC5 agonist (e.g., Englerin A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
96-well or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Plate the TRPC5-expressing HEK-293 cells into the microplate and culture until they reach 80-90% confluency.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time at 37°C.
-
Compound Incubation: Wash the cells and then incubate them with various concentrations of the test compounds.
-
Signal Measurement: a. Place the plate in the fluorescence reader and measure the baseline fluorescence. b. Inject the TRPC5 agonist into the wells. c. Immediately begin kinetic reading of the fluorescence signal to measure the increase in intracellular calcium.
-
Data Analysis: Determine the inhibitory effect of the compounds on the agonist-induced calcium influx and calculate their IC50 values.
Signaling Pathway
Caption: TRPC5 Channel Inhibition by Tetrahydroimidazo[1,2-a]pyrazine Derivatives.
IKK Inhibitors
Imidazo[1,2-a]pyrazine and related scaffolds like imidazo[1,5-a]quinoxaline have been explored for their potential to inhibit IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway.[9] The NF-κB pathway is a critical regulator of inflammation and cell survival, making IKK an attractive target for the treatment of inflammatory diseases and cancer.[10][11]
Quantitative Data
| Compound Class | Target | Assay | IC50 (µM) | Reference |
| Imidazo[1,5-a]quinoxaline | IKK1 | In vitro kinase assay | Not specified | [9] |
| Imidazo[1,5-a]quinoxaline | IKK2 | In vitro kinase assay | Not specified | [9] |
| BMS-345541 (reference) | IKK1 | In vitro kinase assay | 4.0 | [12] |
| BMS-345541 (reference) | IKK2 | In vitro kinase assay | 0.3 | [12] |
Note: While the development of imidazo[1,5-a]quinoxaline derivatives as IKK inhibitors has been reported, specific IC50 values from direct comparative studies are not always publicly available.[12]
Experimental Protocols
In Vitro IKKβ Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of an IκBα-derived substrate by recombinant IKKβ.
Materials:
-
Recombinant active IKKβ
-
IKK substrate (e.g., biotinylated IκBα peptide)
-
ATP
-
Test compounds (imidazo[1,5-a]quinoxaline derivatives)
-
Assay buffer
-
Detection reagents (e.g., for TR-FRET: Europium-labeled anti-phospho-IκBα antibody and Streptavidin-Allophycocyanin)
-
384-well assay plates
-
Plate reader compatible with the detection method (e.g., TR-FRET)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: a. Add the test compound or vehicle to the wells of the assay plate. b. Add the IKKβ enzyme and incubate briefly to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the IκBα substrate and ATP.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents. Incubate to allow for the detection signal to develop.
-
Data Acquisition: Read the plate on the appropriate plate reader.
-
Data Analysis: Calculate the percent inhibition of IKKβ activity for each compound concentration and determine the IC50 value.
Signaling Pathway
Caption: IKK-NF-κB Signaling Pathway and Point of Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. BIM-46174 fragments as potential ligands of G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
The Therapeutic Potential of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: An In-Depth Technical Guide to its Core Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure that has emerged as a versatile core in the development of novel therapeutics. Its unique three-dimensional conformation allows for precise interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Key Therapeutic Targets and Quantitative Data
The this compound core has been successfully exploited to develop potent and selective modulators of several important therapeutic targets. The following tables summarize the quantitative data for key compounds across different target classes.
Table 1: Gαq/11 Protein Inhibitors
| Compound | Target | Assay | IC50 | Reference |
| BIM-46174 | Gαq | IP-One HTRF assay | Not explicitly defined for the core, but the derivative shows preferential Gαq silencing | [1][2] |
| GQ352 | Gαq | Gαβγ heterotrimer dissociation assay | 8.9 μM | [3] |
Table 2: Transient Receptor Potential Canonical 5 (TRPC5) Inhibitors
| Compound | Target | Assay | IC50 | Reference |
| GFB-887 | TRPC5 | Fluorescence-based Ca²⁺ mobilization assay | Not explicitly stated, but is a potent inhibitor | [4] |
| Compound 12 | TRPC5 | Fluorescence-based Ca²⁺ mobilization assay | Comparable to GFB-887 | [4] |
| GFB-8438 | hTRPC5 | Qpatch assay (outward current) | 0.18 μM | [5] |
| GFB-8438 | hTRPC5 | Manual patch clamp | 0.28 μM | [5] |
Table 3: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors
| Compound | Target | Assay | IC50 | Reference |
| Compound 7 | ENPP1 | 2'3'-cGAMP hydrolysis assay | 5.70 nM or 9.68 nM | [6] |
| ISM5939 | ENPP1 | 2,3-cGAMP degradation (pH 7.4) | 0.63 nM | [7] |
| ISM5939 | ENPP1 | ATP hydrolysis (pH 7.4) | 9.28 nM | [7] |
Table 4: Cyclin-Dependent Kinase 9 (CDK9) Inhibitors (Imidazo[1,2-a]pyrazine derivatives)
| Compound | Target | Assay | IC50 | Reference |
| Compound 3c | CDK9 | In vitro kinase assay | 0.16 μM | [8] |
| Compound 1d | CDK9 | In vitro kinase assay | 0.18 μM | [9] |
| Compound 54 | CDK9 | In vitro kinase assay | 7.88 μM | [10] |
| Compound 55 | CDK9 | In vitro kinase assay | 5.12 μM | [10] |
Table 5: Antifungal Activity (Tetrahydroimidazo[1,2-a]pyridine derivatives)
| Compound | Fungal Strain | Assay | MIC | Reference |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) | Candida species | Broth microdilution | 0.016 mg/mL | [11] |
| Imidazo[1,2-a]pyridin-3-yl-phenylpropenone (unsubstituted) | Aspergillus fumigatus | Microplate microdilution | 47.65 µM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols for evaluating compounds targeting the identified therapeutic areas.
Gαq/11 Inhibition Assay (IP-One HTRF Assay)
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of Gαq activation.
-
Cell Culture: HEK293 cells stably expressing the Gαq-coupled receptor of interest are cultured in a suitable medium.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-incubated with varying concentrations of the test compound (e.g., BIM-46174 derivative).
-
Agonist Stimulation: A known agonist for the expressed receptor is added to stimulate Gαq signaling.
-
Lysis and Detection: After incubation, cells are lysed, and the IP1 levels are measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit, which involves the addition of IP1-d2 and anti-IP1-cryptate reagents.
-
Data Analysis: The HTRF signal is read on a compatible plate reader, and the IC50 values are calculated by fitting the dose-response curves.[2]
TRPC5 Inhibition Assay (Fluorescence-based Ca²⁺ Mobilization)
This method measures the inhibition of calcium influx through TRPC5 channels.[4]
-
Cell Line: HEK-293 cells stably expressing human TRPC5 are used.
-
Cell Plating: Cells are seeded into 96-well plates and cultured to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., GFB-887, Compound 12).
-
Channel Activation: A TRPC5 agonist (e.g., Englerin A) is added to induce calcium influx.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
ENPP1 Inhibition Assay (2'3'-cGAMP Hydrolysis)
This assay determines the inhibitory effect of compounds on the enzymatic activity of ENPP1.[6]
-
Reagents: Recombinant human ENPP1 enzyme, 2'3'-cyclic GMP-AMP (2'3'-cGAMP) substrate, and the test compound are required.
-
Reaction Setup: The reaction is initiated by adding ENPP1 to a reaction buffer containing 2'3'-cGAMP and varying concentrations of the inhibitor.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period.
-
Detection of Hydrolysis: The amount of hydrolyzed 2'3'-cGAMP (resulting in pApG) is quantified. This can be done using various methods, such as HPLC-MS or a commercially available bioluminescent assay that detects the remaining cGAMP.
-
Data Analysis: The percentage of ENPP1 inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.
CDK9 Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on CDK9 activity.[8]
-
Reagents: Recombinant active CDK9/cyclin T1 complex, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II), ATP (often radiolabeled, e.g., [γ-³³P]-ATP), and the test compound.
-
Reaction: The kinase reaction is performed by incubating the CDK9/cyclin T1 enzyme with the substrate, ATP, and different concentrations of the test compound in a kinase buffer.
-
Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods using specific antibodies to detect the phosphorylated substrate can be employed.
-
Data Analysis: The inhibitory activity is expressed as the percentage of kinase activity relative to a control without the inhibitor, and the IC50 value is calculated from the dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.[11]
-
Fungal Culture: The fungal strain of interest (e.g., Candida albicans) is grown in a suitable broth medium.
-
Compound Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: A standardized inoculum of the fungal suspension is added to each well.
-
Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows.
Caption: Gαq Signaling Pathway and the inhibitory action of BIM-46174 derivatives.
Caption: Experimental workflow for evaluating TRPC5 inhibitors.
References
- 1. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIM-46174 fragments as potential ligands of G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches | MDPI [mdpi.com]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: An Application Note and Protocol
This document provides detailed procedures for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] The primary method detailed is the catalytic hydrogenation of imidazo[1,2-a]pyrazine. Alternative synthetic strategies are also summarized to provide a broader view of available methodologies for researchers.
Introduction
This compound and its derivatives are of significant interest in pharmacology due to their diverse biological activities.[1][3][4] These compounds serve as crucial intermediates in the synthesis of novel therapeutic agents.[1][2][5] This application note presents a reliable protocol for the preparation of the title compound via catalytic hydrogenation, a common and efficient method for the saturation of heterocyclic aromatic rings.
Primary Synthesis Protocol: Catalytic Hydrogenation of Imidazo[1,2-a]pyrazine
This protocol describes the synthesis of this compound by the hydrogenation of imidazo[1,2-a]pyrazine using Platinum (IV) oxide as a catalyst.[1][2]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Imidazo[1,2-a]pyrazine | ≥98% | Sigma-Aldrich |
| Platinum (IV) oxide (PtO₂) | Catalyst grade | Sigma-Aldrich |
| 2-Methoxyethanol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC grade | Fisher Scientific |
| Methanol (MeOH) | HPLC grade | Fisher Scientific |
| 7N Ammonia in Methanol | - | Sigma-Aldrich |
| Diatomaceous earth | - | Sigma-Aldrich |
| Hydrogen gas (H₂) | High purity | Airgas |
| Nitrogen gas (N₂) | High purity | Airgas |
Experimental Procedure
-
Reaction Setup : In a suitable reaction vessel, dissolve imidazo[1,2-a]pyrazine (7.2 g, 60.44 mmol) in 2-methoxyethanol (100 mL).[1]
-
Catalyst Addition : To this solution, add Platinum (IV) oxide (1.2 g, 5.13 mmol).[1]
-
Hydrogenation : Transfer the mixture to an autoclave. Pressurize the autoclave with hydrogen gas to 4 bar and stir the reaction mixture overnight at room temperature.[1][2]
-
Work-up : Upon completion of the reaction, carefully replace the hydrogen atmosphere in the autoclave with nitrogen gas.[1][2]
-
Catalyst Removal : Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst.[1]
-
Solvent Removal : Concentrate the filtrate under reduced pressure. Co-evaporate the residue with toluene to remove any remaining 2-methoxyethanol.[1]
-
Purification : Purify the crude product by column chromatography on silica gel. Elute with a mixture of dichloromethane and a 7N solution of ammonia in methanol (95:5, v/v) to afford the pure this compound.[1]
-
Product Characterization : The final product was obtained as a solid with a yield of 5.7 g (76%).[1]
Alternative Synthetic Routes
Several other synthetic strategies for the construction of the this compound core and its derivatives have been reported. These methods often involve multi-step sequences and offer access to a wider range of substituted analogs. A summary of these alternative conditions is presented below.
| Step | Reagents and Conditions | Yield (%) | Reference |
| Alkylation | 2-bromoacetophenone or 3-(bromoacetyl)pyridine hydrobromide, K₂CO₃, absolute DMF, room temperature, 4 h. | 66-98 | [3] |
| Cyclization | NH₄OAc, absolute toluene, reflux, 3 h. | 69-91 | [3] |
| N-Alkylation | Ethyl bromoacetate, Cs₂CO₃, absolute DMF, room temperature, 3.5 h. | 60-96 | [3] |
| Reduction (Cbz group) | Pd/C, H₂ (1 atm), absolute MeOH, room temperature, 24 h. | 18-99 | [3] |
| Deprotection (Boc) | TFA, absolute CH₂Cl₂, room temperature, 2 h, followed by Et₃N, CH₂Cl₂, room temperature, 2 h. | - | [3] |
| Reduction (Amide) | BH₃·THF, absolute THF, 90 °C, 48 h, Ar atmosphere, followed by Pd/C, absolute MeOH, room temperature, 16 h, Ar atmosphere. | 53-93 | [3] |
| Microwave Synthesis | 2-aminopyrazines, α-bromoketones, H₂O-IPA (1:1), microwave irradiation (240 W), 75 °C, 5-8 min. | Excellent | [6] |
| Three-Component | 2-aminopyrazine, aldehyde, isocyanide, I₂ (5 mol%), room temperature, ~1 h. | Good | [7] |
Logical Relationship of a Multi-step Synthesis
Caption: A generalized multi-step pathway for synthesizing substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The use of a high-pressure autoclave requires proper training and adherence to safety protocols.
-
Platinum (IV) oxide is a flammable solid and a catalyst; handle with care.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
This application note provides a detailed, reproducible protocol for the synthesis of this compound, along with an overview of alternative synthetic strategies, to aid researchers in the fields of organic synthesis and drug discovery.
References
- 1. This compound | 91476-80-1 [chemicalbook.com]
- 2. This compound CAS#: 91476-80-1 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Preparation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The primary synthesis method described is the catalytic hydrogenation of imidazo[1,2-a]pyrazine. Additionally, this note outlines the biological context of related compounds, specifically their interaction with Gαq-protein signaling pathways, which is relevant for drug development professionals.
Introduction
This compound is a saturated bicyclic heterocyclic compound.[1] Its derivatives have garnered interest in medicinal chemistry due to their potential biological activities. For instance, various derivatives of the core imidazo[1,2-a]pyrazine structure have been investigated for their uterine-relaxing, antibronchospastic, and cardiac-stimulating properties.[2][3] Furthermore, derivatives of this compound have been identified as Gαq-protein ligands, suggesting their potential as modulators of this important signaling pathway.[4][5] This application note provides a robust and reproducible protocol for the synthesis of the parent compound, this compound.
Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol [6] |
| Appearance | Yellow solid[7] |
| Boiling Point | 322.8±35.0 °C (Predicted)[7] |
| Density | 1.33±0.1 g/cm³ (Predicted)[7] |
| pKa | 7.91±0.20 (Predicted)[7] |
| Storage | 2-8°C (protect from light)[7] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the catalytic hydrogenation of imidazo[1,2-a]pyrazine.[7][8]
Materials:
-
Imidazo[1,2-a]pyrazine
-
2-Methoxyethanol
-
Platinum (IV) oxide (PtO₂)
-
Toluene
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
7N Ammonia in Methanol
-
Diatomaceous earth (Celite)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Equipment:
-
Autoclave/hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 7.2 g (60.44 mmol) of imidazo[1,2-a]pyrazine in 100 mL of 2-methoxyethanol.[7][8]
-
Catalyst Addition: To this solution, carefully add 1.2 g (5.13 mmol) of Platinum (IV) oxide.[7][8]
-
Hydrogenation: Transfer the mixture to an autoclave. Pressurize the vessel with hydrogen gas to 4 bar.[7][8]
-
Reaction: Stir the reaction mixture overnight at room temperature.[7][8]
-
Work-up:
-
Depressurize the autoclave and replace the hydrogen atmosphere with nitrogen.[7][8]
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst.[7][8]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[7][8]
-
Co-evaporate the residue with toluene to remove any remaining solvent.[7][8]
-
-
Purification:
-
Product Isolation:
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.
-
Quantitative Data Summary
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Imidazo[1,2-a]pyrazine | 119.12 | 7.2 | 60.44 |
| Platinum (IV) oxide | 227.08 | 1.2 | 5.13 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 123.16 | 5.7 | 76 |
Alternative Synthetic Approaches to the Imidazo[1,2-a]pyrazine Core
While the provided protocol starts from commercially available imidazo[1,2-a]pyrazine, the core bicyclic structure can be synthesized through various methods, including:
-
Three-Component Condensation: An efficient method involves the iodine-catalyzed one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide.[9][10] This approach offers good yields and a straightforward workup.[10]
-
Condensation of α-Halogenocarbonyl Compounds: Another established route is the condensation of α-halogenocarbonyl compounds with aminopyrazines.[2]
Biological Context and Signaling Pathway
Derivatives of this compound have been identified as inhibitors of Gαq proteins.[4][5] The Gαq signaling pathway is a crucial cellular communication system involved in numerous physiological processes. Its dysregulation is implicated in various diseases, including cancer.
The Gαq signaling cascade is initiated by the activation of a G protein-coupled receptor (GPCR) by an extracellular signal (e.g., a hormone or neurotransmitter). This activation leads to a conformational change in the receptor, which in turn activates the heterotrimeric G protein by promoting the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP subunit dissociates from the Gβγ dimer and subsequently activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Caption: The Gαq signaling pathway.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. CAS 91476-80-1: this compound [cymitquimica.com]
- 2. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 91476-80-1 [m.chemicalbook.com]
- 8. This compound | 91476-80-1 [chemicalbook.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Screening of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biological screening of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives. This class of compounds has shown significant potential across a range of therapeutic areas, targeting various proteins and pathways. The following sections detail the screening methods for several key biological targets, including Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5), G protein alpha q/11 (Gαq/11), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), and Leishmania donovani.
Inhibition of Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5)
Derivatives of this compound have been identified as potent inhibitors of TRPC5, a calcium-permeable non-selective cation channel implicated in renal injury.[1] Screening for TRPC5 inhibition is crucial for identifying therapeutic candidates for conditions like focal segmental glomerulosclerosis (FSGS).
Quantitative Data Summary
| Compound ID | Target | Assay Type | Cell Line | IC50 (nM) | Selectivity | Reference |
| Compound 12 | TRPC5 | Fluorescence-based Ca2+ mobilization | HEK-293 expressing TRPC5 | Potent (comparable to GFB-887) | Highly selective over TRPC3/6/7 and hERG channels | [1] |
| GFB-887 | TRPC5 | Not specified | Not specified | Not specified | Not specified | [1] |
Experimental Protocol: Fluorescence-based Ca2+ Mobilization Assay
This protocol outlines the screening of this compound derivatives for their inhibitory activity against TRPC5 channels using a fluorescence-based calcium mobilization assay.
Materials:
-
HEK-293 cells stably expressing human TRPC5
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds (this compound derivatives)
-
TRPC5 agonist (e.g., Englerin A)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HEK-293 cells stably expressing TRPC5 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.
-
Remove the cell culture medium from the plates and add the Fluo-4 AM loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Following incubation, wash the cells with HBSS with 20 mM HEPES to remove excess dye.
-
Add HBSS with 20 mM HEPES to each well.
-
Prepare serial dilutions of the test compounds in HBSS.
-
Add the test compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Place the microplate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add a TRPC5 agonist (e.g., Englerin A at its EC80 concentration) to all wells simultaneously using the instrument's integrated liquid handler.
-
Monitor the change in fluorescence intensity (excitation at ~488 nm, emission at ~520 nm) over time.
-
-
Data Analysis:
-
The increase in intracellular calcium upon agonist stimulation results in an increased fluorescence signal.
-
The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
Caption: Workflow for TRPC5 inhibitor screening and its signaling pathway.
Inhibition of Gαq/11 Proteins
Certain this compound derivatives have been investigated as inhibitors of Gαq/11 proteins.[2][3] These proteins are key transducers of signals from G protein-coupled receptors (GPCRs) to intracellular effectors like phospholipase C (PLC), making them attractive targets for diseases such as uveal melanoma.[2]
Quantitative Data Summary
| Compound ID | Target | Assay Type | IC50 (µM) | Downstream Effects | Reference |
| GQ352 | Gαq | Inhibition of Gαβγ heterotrimer dissociation | 8.9 | Suppresses ERK phosphorylation and YAP dephosphorylation | [3] |
Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes a method to screen for Gαq/11 inhibitors by measuring the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation.
Materials:
-
HEK-293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
GPCR agonist that signals through Gαq/11 (e.g., Carbachol for muscarinic receptors)
-
Test compounds (this compound derivatives)
-
IP-One HTRF Assay Kit (or equivalent)
-
LiCl solution
-
384-well white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture and Plating: Culture and plate cells as described in the TRPC5 assay protocol.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cells and incubate for a specified period.
-
-
GPCR Stimulation:
-
Add a Gαq/11-coupled GPCR agonist in the presence of LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Incubate for a time sufficient to allow for IP1 accumulation (e.g., 30-60 minutes).
-
-
Cell Lysis and IP1 Detection:
-
Lyse the cells according to the IP-One assay kit instructions.
-
Add the HTRF reagents (IP1-d2 acceptor and anti-IP1 cryptate) to the cell lysate.
-
Incubate to allow for the immunoassay to reach equilibrium.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The amount of IP1 is inversely proportional to the HTRF signal.
-
Determine the percentage of inhibition of agonist-induced IP1 accumulation for each compound concentration.
-
Calculate IC50 values using a non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
Caption: Workflow for Gαq/11 inhibitor screening and its signaling pathway.
Negative Allosteric Modulation of AMPA Receptors (AMPARs)
Imidazo[1,2-a]pyrazine derivatives, a class closely related to 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines, have been identified as selective negative allosteric modulators (NAMs) of AMPA receptors associated with the transmembrane AMPAR regulatory protein γ-8.[4] These compounds have potential applications in neurological disorders characterized by excessive AMPAR activity.
Quantitative Data Summary
| Compound ID | Target | Assay Type | Cell Line | pIC50 | Reference |
| Imidazo[1,2-a]pyrazine 5 | GluA1o-γ-8 | FLIPR Ca2+ flux | HEK-293 | > 5.0 | [4] |
Experimental Protocol: High-Throughput FLIPR Assay for AMPAR NAMs
This protocol details a high-throughput screening method to identify AMPAR NAMs by measuring glutamate-induced calcium flux in cells co-expressing the AMPA receptor subunit and a TARP.
Materials:
-
HEK-293 cells expressing a human GluA1o-γ-8 fusion construct
-
Cell culture medium and supplements
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Glutamate
-
Test compounds
-
384-well black, clear-bottom microplates
-
FLIPR instrument
Procedure:
-
Cell Culture and Plating: Plate HEK-293 cells expressing the GluA1o-γ-8 fusion protein in 384-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive dye as described previously.
-
Compound Addition and Incubation: Add the test compounds to the wells and incubate.
-
Fluorescence Measurement:
-
Place the plate in the FLIPR instrument and measure baseline fluorescence.
-
Add glutamate to induce Ca2+ influx through the AMPA receptors.
-
Monitor the fluorescence change over time.
-
-
Data Analysis:
-
NAMs will reduce the glutamate-induced calcium influx.
-
Calculate the percentage of inhibition and determine pIC50 values.
-
Signaling Pathway and Experimental Workflow
Caption: Workflow for AMPAR NAM screening and its signaling pathway.
Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)
Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway.[5] ENPP1 inhibitors are promising agents for cancer immunotherapy as they can enhance the immune response.
Quantitative Data Summary
| Compound ID | Target | Assay Type | IC50 (nM) | Downstream Effects | Reference |
| Compound 7 | ENPP1 | Enzymatic | 5.70 or 9.68 | Enhances mRNA expression of IFNB1, CXCL10, and IL6 | [5] |
Experimental Protocol: ENPP1 Inhibitor Screening Assay
This protocol describes an enzymatic assay to screen for ENPP1 inhibitors.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) or a fluorescent substrate)
-
Assay buffer
-
Test compounds
-
96-well or 384-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzymatic Reaction:
-
Add the ENPP1 enzyme and the test compounds to the wells of the microplate.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the ENPP1 substrate.
-
Incubate at 37°C for a defined time.
-
-
Detection:
-
If using pNP-TMP, stop the reaction and measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
If using a fluorescent substrate, measure the fluorescence at the appropriate wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of ENPP1 inhibition for each compound concentration.
-
Determine the IC50 values.
-
Signaling Pathway and Experimental Workflow
Caption: Workflow for ENPP1 inhibitor screening and its role in the cGAS-STING pathway.
Anti-leishmanial Activity
Derivatives of the related imidazo[1,2-a]pyridine core have shown efficacy against Leishmania donovani.[6] High-content screening assays are employed to identify compounds that are active against the intracellular amastigote stage of the parasite.
Quantitative Data Summary
(No specific quantitative data for this compound derivatives was found in the initial search. The following is a placeholder for data that would be generated from the described assay.)
| Compound ID | Target Organism | Assay Type | Host Cell | EC50 (µM) |
| Leishmania donovani | High-content imaging | THP-1 macrophages |
Experimental Protocol: High-Content Screening for Anti-leishmanial Agents
This protocol describes a high-content imaging-based assay to screen for compounds active against intracellular L. donovani amastigotes.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
Leishmania donovani promastigotes
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds
-
DNA stain (e.g., DAPI or Hoechst)
-
384-well imaging plates
-
High-content imaging system
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 cells in 384-well imaging plates in RPMI-1640 medium containing PMA (e.g., 50 ng/mL) to induce differentiation into macrophages.
-
Incubate for 48-72 hours.
-
-
Infection:
-
Wash the differentiated macrophages to remove PMA.
-
Infect the macrophages with L. donovani promastigotes at a defined multiplicity of infection (e.g., 10:1 parasites to macrophages).
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
-
Compound Treatment:
-
Wash the cells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate for 72 hours.
-
-
Staining and Imaging:
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Stain the nuclei of both host cells and amastigotes with a DNA stain.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Use image analysis software to automatically identify and count the number of host cells and intracellular amastigotes.
-
Calculate the percentage of infected cells and the number of amastigotes per cell.
-
Determine the EC50 values of the compounds based on the reduction in parasite load.
-
Experimental Workflow
Caption: Workflow for high-content screening of anti-leishmanial compounds.
References
- 1. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Activity Assay of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel antifungal agents, compounds featuring the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold have emerged as a promising class of molecules. Studies have indicated their potential efficacy against a range of pathogenic fungi, including species of Candida and Sporothrix.[1][2][3] This document provides detailed application notes and standardized protocols for assessing the antifungal activity of these compounds, ensuring reliable and reproducible data for research and drug development purposes.
The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), which are widely recognized for antifungal susceptibility testing.[4][5][6][7][8][9] These protocols will guide researchers in determining key parameters such as the Minimum Inhibitory Concentration (MIC) of their compounds.
Data Presentation
Quantitative data from antifungal susceptibility testing should be summarized for clear interpretation and comparison. The following table provides an example of how to present MIC data for a series of this compound compounds against various fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Pathogenic Fungi
| Compound ID | Candida albicans (ATCC 90028) MIC (µg/mL) | Candida glabrata (ATCC 90030) MIC (µg/mL) | Cryptococcus neoformans (ATCC 208821) MIC (µg/mL) | Aspergillus fumigatus (ATCC 204305) MIC (µg/mL) |
| THIP-001 | 16 | 32 | 8 | >64 |
| THIP-002 | 4 | 8 | 2 | 32 |
| THIP-003 | 8 | 16 | 4 | 64 |
| THIP-004 | >64 | >64 | >64 | >64 |
| Fluconazole | 2 | 16 | 4 | 64 |
| Amphotericin B | 0.5 | 0.5 | 0.25 | 1 |
Experimental Protocols
Broth Microdilution Assay for Yeasts (Modified from CLSI M27)
This method is used to determine the MIC of a compound against yeast species.[4][6][9]
a. Materials:
-
Test compounds (this compound derivatives)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (DMSO or solvent used to dissolve compounds)
b. Inoculum Preparation:
-
Subculture the yeast on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
c. Assay Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the 96-well plate using RPMI-1640 medium to achieve a final volume of 100 µL per well. The concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a positive control (standard antifungal) and a negative control (solvent).
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC visually or by using a microplate reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Agar Disk Diffusion Assay for Yeasts (Modified from CLSI M44)
This method provides a qualitative assessment of antifungal activity.[5][10][11]
a. Materials:
-
Test compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal strains
-
Sterile saline (0.85%)
-
Sterile swabs
-
Incubator (35°C)
-
Calipers
b. Inoculum Preparation:
-
Prepare the yeast suspension as described in the broth microdilution protocol (Section 1b).
c. Assay Procedure:
-
Impregnate sterile filter paper disks with a known concentration of the test compound.
-
Allow the solvent to evaporate completely.
-
Evenly streak the surface of the Mueller-Hinton agar plate with the fungal inoculum using a sterile swab.
-
Aseptically place the impregnated disks onto the surface of the agar.
-
Include a positive control disk (e.g., fluconazole) and a negative control disk (solvent only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antifungal activity.
Visualizations
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Caption: Potential Fungal High Osmolarity Glycerol (HOG) Signaling Pathway Target.
References
- 1. Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njccwei.com [njccwei.com]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Note: Gαq Protein Inhibition Assay Using 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Gαq protein is a member of the heterotrimeric G protein family, which acts as a crucial transducer for many G protein-coupled receptors (GPCRs).[1][2] Upon activation by a GPCR, the Gαq subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates its primary effector, phospholipase C-β (PLC-β).[1][3] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC), initiating a cascade of downstream cellular events.[3][4] Dysregulation of the Gαq signaling pathway is implicated in various diseases, making it a significant target for therapeutic intervention.
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has emerged as a promising chemotype for developing Gαq protein inhibitors.[5] Analogs such as BIM-46174 and its dimeric form, BIM-46187, are among the few known cell-permeable compounds that can preferentially silence Gαq protein activity.[5] This application note provides a detailed protocol for a cell-based assay to screen and characterize the inhibitory potential of novel this compound analogs on Gαq signaling. The described assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust and reliable readout of Gαq pathway activation.[5][6][7]
Gαq Signaling Pathway
The following diagram illustrates the canonical Gαq signaling cascade, which forms the basis of the inhibition assay.
Caption: Canonical Gαq protein signaling pathway.
Principle of the Assay
This protocol describes a competitive immunoassay for the quantification of IP1, a stable metabolite of IP3. The assay is performed in cells endogenously or recombinantly expressing a Gαq-coupled receptor (e.g., HEK293 cells). In the presence of an agonist for the receptor, Gαq is activated, leading to a dose-dependent increase in IP1 accumulation. The inhibitory effect of the this compound analogs is measured by their ability to reduce the agonist-induced IP1 production. Detection is often accomplished using Homogeneous Time-Resolved Fluorescence (HTRF), where a decrease in the HTRF signal corresponds to an increase in IP1 production, and thus, a restoration of the signal indicates Gαq inhibition.
Experimental Workflow
The general workflow for screening Gαq inhibitors is outlined below.
Caption: Workflow for the Gαq inhibition assay.
Protocols
Materials and Reagents
-
Cell Line: HEK293 cells (or another suitable cell line endogenously expressing a Gαq-coupled receptor like the M3 muscarinic receptor).
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Plates: White, solid-bottom 384-well assay plates.
-
Test Compounds: this compound analogs dissolved in DMSO.
-
GPCR Agonist: Carbachol (CCh) or other appropriate Gαq-coupled receptor agonist.
-
Detection Kit: IP-One HTRF Assay Kit (or equivalent).
-
Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, DMSO.
-
Equipment: Cell culture incubator, fluorescence plate reader capable of HTRF, multichannel pipettes.
Experimental Procedure
1. Cell Culture and Seeding: a. Culture HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. b. When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. c. Resuspend cells in culture medium and adjust the density to 1 x 10^6 cells/mL. d. Dispense 10 µL of the cell suspension (10,000 cells) into each well of a 384-well plate. e. Incubate the plate for 24 hours at 37°C, 5% CO2.
2. Compound Preparation and Treatment: a. Prepare a serial dilution of the this compound analogs in DMSO. A typical starting concentration is 10 mM. b. Further dilute the compounds in the assay buffer provided with the detection kit to achieve the final desired concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is ≤ 0.5%. c. Remove the culture medium from the assay plate and add 5 µL of the diluted compounds to the respective wells. Include "vehicle control" (DMSO only) and "agonist control" wells. d. Incubate the plate for 30 minutes at 37°C.
3. Agonist Stimulation: a. Prepare the GPCR agonist (e.g., Carbachol) in assay buffer at a concentration that yields a submaximal response (EC80), as determined from a prior dose-response experiment. b. Add 5 µL of the agonist solution to all wells except the "negative control" wells (which receive buffer only). c. Incubate the plate for 60 minutes at 37°C.
4. Cell Lysis and IP1 Detection (HTRF): a. Following the manufacturer's instructions for the IP-One HTRF kit, prepare the HTRF reagents (IP1-d2 conjugate and anti-IP1 cryptate). b. Add 5 µL of the IP1-d2 conjugate solution to each well. c. Add 5 µL of the anti-IP1 cryptate solution to each well. This step also serves to lyse the cells. d. Seal the plate and incubate for 60 minutes at room temperature, protected from light.
5. Data Acquisition and Analysis: a. Read the plate on a compatible HTRF plate reader at two wavelengths (e.g., 665 nm and 620 nm). b. Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. c. Normalize the data:
- Set the mean of the "negative control" wells as 0% inhibition.
- Set the mean of the "agonist control" wells as 100% activity (which corresponds to 0% inhibition for the test compounds). d. Plot the percentage of inhibition against the logarithm of the compound concentration. e. Fit the data using a four-parameter logistic equation to determine the IC50 value for each analog.
Data Presentation
The inhibitory activities of a series of hypothetical this compound analogs are summarized below. The data reflects structure-activity relationship trends where specific substitutions influence potency.
| Compound ID | R1 Group | R2 Group | Gαq Inhibition IC50 (µM) | Cell Viability (at 100 µM) |
| Analog 1 (BIM-46187 type) | Cyclohexyl | Disulfide Linker | 5.2 | 85% |
| Analog 2 | Cyclohexyl | Thiol (-SH) | 15.8 | 92% |
| Analog 3 | Phenyl | Disulfide Linker | 25.4 | 88% |
| Analog 4 | Cyclohexyl | No Sulfur Linker | > 100 | 95% |
| Analog 5 | Methyl | Disulfide Linker | 45.1 | 91% |
| YM-254890 (Control) | - | - | 0.031[8] | 98% |
Structure-Activity Relationship (SAR)
Studies on this compound derivatives have identified key structural features necessary for Gαq inhibitory activity.[5]
Caption: Key structural requirements for Gαq inhibition.[5]
Summary
The described IP1 accumulation assay provides a robust, sensitive, and high-throughput compatible method for identifying and characterizing inhibitors of the Gαq signaling pathway. It is well-suited for screening libraries of this compound analogs to determine their potency (IC50) and elucidate structure-activity relationships. This protocol enables researchers in drug discovery to effectively advance hit-to-lead optimization campaigns targeting Gαq-mediated pathologies.
References
- 1. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Gaq proteins: molecular pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein αq exerts expression level-dependent distinct signaling paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives in Uveal Melanoma Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a high propensity for metastasis, primarily to the liver. A significant breakthrough in understanding UM pathogenesis has been the identification of mutually exclusive activating mutations in the GNAQ and GNA11 genes in over 80% of cases. These mutations lead to the constitutive activation of the Gαq/11 signaling pathway, a key driver of UM tumorigenesis. This has paved the way for the development of targeted therapies aimed at inhibiting this pathway. Among the promising candidates are derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold, which have demonstrated potential as potent and selective inhibitors of Gαq/11.
These application notes provide a comprehensive overview of the use of this compound derivatives in the preclinical treatment of uveal melanoma. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of representative this compound derivatives in uveal melanoma models.
Table 1: In Vitro Activity of Imidazo[1,2-a]pyrazine Derivatives against Uveal Melanoma
| Compound | Target | Assay | Cell Line(s) | IC50 (µM) | Reference(s) |
| GQ352 | Gαq | Gαβγ heterotrimer dissociation | - | 8.9 | [1] |
| GQ127 | Gαq/11 signaling | Inositol monophosphate (IP1) assay | - | 22.6 ± 1.4 | [2] |
| GQ130 | Gαq/11 signaling | Inositol monophosphate (IP1) assay | - | 48.6 ± 5.3 | [2] |
Table 2: In Vivo Efficacy of GQ127 in a Uveal Melanoma Xenograft Model
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference(s) |
| GQ127 | Xenograft mouse model | Not specified | Not specified | Significantly suppressed tumor growth | No severe toxicity observed at the tested dose | [3][4] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and guide experimental design, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating novel compounds.
References
Application Notes and Protocols for the Development of Novel TRPC5 Inhibitors Based on the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including anxiety, depression, and progressive kidney diseases.[1] Inhibition of TRPC5 has emerged as a promising therapeutic strategy, particularly for proteinuric kidney diseases such as focal segmental glomerulosclerosis (FSGS), by protecting podocytes from injury and preserving the integrity of the kidney's filtration barrier. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has been identified as a promising core structure for the development of potent and selective TRPC5 inhibitors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and characterization of novel TRPC5 inhibitors based on this scaffold.
TRPC5 Signaling Pathway in Podocytes
In podocytes, TRPC5 is a key mediator of calcium influx, which in turn regulates the actin cytoskeleton dynamics.[2][3] Under pathological conditions, excessive activation of TRPC5 can lead to podocyte effacement and proteinuria. The signaling cascade often involves the activation of Rac1, a small GTPase, which promotes the translocation of TRPC5 to the cell membrane, leading to a feed-forward loop of further Rac1 activation and cytoskeletal remodeling.[4][5][6] Inhibition of TRPC5 can disrupt this cycle, thereby protecting podocyte structure and function.
Quantitative Data of TRPC5 Inhibitors
The following tables summarize the in vitro potency of various TRPC5 inhibitors. This data is essential for comparing the efficacy and selectivity of newly synthesized compounds based on the this compound scaffold.
Table 1: Potency of Tetrahydroimidazo[1,2-a]pyrazine-based TRPC5 Inhibitors
| Compound ID | TRPC5 IC50 (µM) | Assay Type | Cell Line | Reference |
| Compound 12 | Comparable to GFB-887 | Fluorescence-based Ca²⁺ mobilization | HEK-293 expressing TRPC5 | [7] |
| GFB-887 | Potent inhibitor | Not specified | Not specified | [7] |
Table 2: Comparative Potency and Selectivity of Other Known TRPC5 Inhibitors
| Compound | Target(s) | IC50 (µM) | Cell Line | Assay Type | Reference |
| GFB-8438 | TRPC4/5 | 0.18 (TRPC4), 0.29 (TRPC5) | HEK293 | Qpatch | [3] |
| AC1903 | TRPC5 | 4.06 | Not specified | Not specified | [4] |
| ML204 | TRPC4/5 | ~1 (TRPC4) | HEK293 | Fluorescent intracellular Ca²⁺ | [8] |
| Clemizole | TRPC5 | 1.0 - 1.3 | Not specified | Fluorometric [Ca²⁺]i and patch clamp | [9] |
| SML-1 | hTRPC5 | 10.2 | hTRPC5-overexpressing HEK 293T | Fluorescence-based Ca²⁺ influx | [4] |
| SML-13 | hTRPC5 | 10.3 | hTRPC5-overexpressing HEK 293T | Fluorescence-based Ca²⁺ influx | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines
This protocol describes a general method for the synthesis of the this compound core structure, which can be further functionalized.
Step 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyrazine [10]
-
To a solution of 2-aminopyrazine in a suitable solvent (e.g., DMF), add a 2-bromoacetophenone derivative and a base (e.g., K₂CO₃).
-
Stir the reaction mixture at room temperature for 4 hours.
-
To the resulting intermediate, add ammonium acetate and reflux in toluene for 3 hours to facilitate cyclization.
-
After cooling, extract the product and purify by column chromatography.
Step 2: N-Alkylation [10]
-
To a solution of the 2-aryl-imidazo[1,2-a]pyrazine in DMF, add a base (e.g., Cs₂CO₃) and an alkylating agent (e.g., ethyl bromoacetate).
-
Stir the reaction at room temperature for 3.5 hours.
-
Work up the reaction and purify the N-alkylated product.
Step 3: Reduction of the Pyrazine Ring [10]
-
Dissolve the N-alkylated intermediate in a suitable solvent (e.g., methanol).
-
Add a catalyst (e.g., Pd/C) and subject the mixture to hydrogenation (H₂ atmosphere, 1 atm) for 16-24 hours.
-
Filter the catalyst and concentrate the filtrate to obtain the crude this compound derivative.
-
Purify the final product by column chromatography or recrystallization.
Protocol 2: Fluorescence-Based Calcium Mobilization Assay for TRPC5 Inhibition
This protocol details a no-wash, fluorescence-based assay using a FLIPR (Fluorometric Imaging Plate Reader) system to assess the inhibitory activity of test compounds on TRPC5 channels stably expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing human TRPC5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FLIPR Calcium 5 or 6 Assay Kit (Molecular Devices)
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)
-
TRPC5 agonist (e.g., Englerin A)
-
Test compounds (this compound derivatives)
-
384-well black-walled, clear-bottom assay plates
-
FLIPR Tetra or similar fluorescence plate reader
Procedure:
Day 1: Cell Plating
-
Harvest and count the HEK293-TRPC5 cells.
-
Seed the cells into 384-well black-walled, clear-bottom plates at a density of 10,000 - 15,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
Day 2: Assay
-
Prepare Dye Loading Buffer: Reconstitute the FLIPR Calcium Assay Kit components in Assay Buffer according to the manufacturer's instructions.[11]
-
Dye Loading: Add 25 µL of the Dye Loading Buffer to each well of the cell plate (final volume 50 µL).
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Prepare Compound and Agonist Plates:
-
Prepare serial dilutions of the test compounds in Assay Buffer at 3x the final desired concentration.
-
Prepare the TRPC5 agonist (e.g., Englerin A) at a 3x concentration corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response).
-
-
FLIPR Assay:
-
Place the cell plate and the compound/agonist plates into the FLIPR instrument.
-
Set the instrument to first add the test compounds to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Following the incubation, the instrument will add the TRPC5 agonist to all wells.
-
Measure the fluorescence intensity before and after the addition of the agonist. A typical reading protocol would be to read for 10-20 seconds to establish a baseline, add the compound, read for the incubation period, add the agonist, and then read for an additional 120-180 seconds.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data, setting the response in the absence of inhibitor (agonist only) as 100% and the response with a known potent inhibitor or no agonist as 0%.
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel and selective TRPC5 inhibitors. The protocols and data presented in these application notes provide a framework for the synthesis, characterization, and optimization of these compounds. By employing these methodologies, researchers can effectively advance the discovery of new therapeutic agents for the treatment of TRPC5-mediated diseases, particularly proteinuric kidney disorders.
References
- 1. Graphviz [graphviz.org]
- 2. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 4. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for Cell-Based Assays of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays for the evaluation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, including Gαq protein inhibition, anticancer, and antifungal effects. The following sections detail the principles of these assays, present available quantitative data, provide step-by-step experimental protocols, and visualize key pathways and workflows.
Gαq Protein Inhibition Assays
This compound derivatives, such as BIM-46187, have been identified as inhibitors of Gαq proteins. These proteins are crucial signaling hubs that, upon activation by G protein-coupled receptors (GPCRs), stimulate phospholipase C (PLC), leading to the generation of second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). Inhibition of this pathway is a promising therapeutic strategy for various diseases.
Data Presentation: Gαq Inhibition
| Compound/Analog | Cell Line | Assay | Agonist | Concentration | % Inhibition of IP₁ Formation | IC₅₀ | Reference |
| BIM-46187 | HEK293 | IP-One HTRF | Carbachol (CCh) | 100 µM | Significant | 1-3 µM | [1] |
| Analog 2 | HEK293 | IP-One HTRF | Carbachol (CCh) | 100 µM | Significant | Not Reported | [1] |
| Analog 3 | HEK293 | IP-One HTRF | Carbachol (CCh) | 100 µM | Significant | Not Reported | [1] |
| Analog 4 | HEK293 | IP-One HTRF | Carbachol (CCh) | 100 µM | Moderate | Not Reported | [1] |
| Analog 5 | HEK293 | IP-One HTRF | Carbachol (CCh) | 100 µM | Moderate | Not Reported | [1] |
| Analog 6 | HEK293 | IP-One HTRF | Carbachol (CCh) | 100 µM | Low | Not Reported | [1] |
| Analog 7 | HEK293 | IP-One HTRF | Carbachol (CCh) | 100 µM | Low | Not Reported | [1] |
| Analog 8 | HEK293 | IP-One HTRF | Carbachol (CCh) | 100 µM | Low | Not Reported | [1] |
| Analog 9 | HEK293 | IP-One HTRF | Carbachol (CCh) | 100 µM | Low | Not Reported | [1] |
| Analog 10 | HEK293 | IP-One HTRF | Carbachol (CCh) | 100 µM | Low | Not Reported | [1] |
| Analog 11 | HEK293 | IP-One HTRF | Carbachol (CCh) | 100 µM | Low | Not Reported | [1] |
| Analog 12 | HEK293 | IP-One HTRF | Carbachol (CCh) | 100 µM | Low | Not Reported | [1] |
| Analog 13 | HEK293 | IP-One HTRF | Carbachol (CCh) | 100 µM | Low | Not Reported | [1] |
| Analog 14 | HEK293 | IP-One HTRF | Carbachol (CCh) | 100 µM | Low | Not Reported | [1] |
| Analog 15 | HEK293 | IP-One HTRF | Carbachol (CCh) | 100 µM | Low | Not Reported | [1] |
Note: The qualitative descriptions of inhibition are based on graphical data presented in the source literature.
Signaling Pathway: Gαq Activation
The following diagram illustrates the canonical Gαq signaling pathway, which is inhibited by certain this compound derivatives.
References
In Vivo Applications of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine compounds in in vivo studies. The information is compiled from recent studies highlighting the therapeutic potential of this chemical scaffold in various disease models.
Application Note 1: A Tetrahydroimidazo[1,2-a]pyrazine Derivative as a TRPC5 Inhibitor for Hypertension-Induced Renal Injury
This section focuses on a pyridazinone derivative incorporating a tetrahydroimidazo[1,2-a]pyrazine scaffold, identified as a potent inhibitor of Transient Receptor Potential Canonical 5 (TRPC5). In vivo studies have demonstrated its efficacy in a rat model of hypertension-induced renal injury.[1]
Quantitative Data Summary
| Compound | Animal Model | Dosing Regimen | Key In Vivo Efficacy Readouts | Reference |
| Compound 12 (pyridazinone derivative) | Rats with hypertension-induced renal injury | 10 mg/kg, BID, oral administration | - Reduced mean blood pressure- Inhibited proteinuria- Protected against podocyte damage | [1] |
Experimental Protocol: Hypertension-Induced Renal Injury Model
A detailed protocol for inducing and evaluating renal injury in a rat model is outlined below, based on the methodologies suggested in the referenced study.[1]
1. Animal Model Induction:
- Species: Sprague-Dawley rats.
- Method: A commonly used method to induce hypertension and subsequent renal injury is the Subtotal Nephrectomy (SNx) model or models involving chronic infusion of angiotensin II. The specific method used in the source study is not detailed, but the SNx model is a standard approach.
2. Compound Administration:
- Compound: Compound 12 (specific chemical structure to be sourced from the primary publication).
- Formulation: The compound is typically formulated in a vehicle suitable for oral gavage, such as a solution in 20% HP-β-CD.
- Dosing: Administer a 10 mg/kg dose of Compound 12 orally, twice daily (BID).
- Control Groups: Include a vehicle control group receiving the formulation without the active compound and potentially a sham-operated group.
3. Efficacy Evaluation:
- Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method.
- Proteinuria Assessment: Collect 24-hour urine samples from the rats in metabolic cages. Determine the urinary protein concentration using a standard assay (e.g., Bradford or BCA protein assay) to assess proteinuria.
- Histopathological Analysis: At the end of the study period, euthanize the animals and perfuse the kidneys. Fix the kidney tissues in 10% neutral buffered formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate glomerular and tubular injury.
- Podocyte Damage Assessment: Use immunohistochemistry or immunofluorescence to stain for podocyte-specific markers like nephrin or podocin to assess podocyte integrity and damage.
Signaling Pathway
The therapeutic effect of this compound is attributed to the inhibition of the TRPC5 channel, which is a calcium-permeable non-selective cation channel. Its inhibition helps in protecting podocytes and ameliorating renal injury.[1]
Application Note 2: An Imidazo[1,2-a]pyrazine Derivative as a Gαq/11 Inhibitor in a Uveal Melanoma Xenograft Model
This section details the in vivo application of GQ127, an imidazo[1,2-a]pyrazine derivative, which functions as a Gαq/11 inhibitor. This compound has shown significant anti-tumor activity in a mouse xenograft model of uveal melanoma.[2]
Quantitative Data Summary
| Compound | Animal Model | Key In Vivo Efficacy Readouts | Reference |
| GQ127 | Uveal Melanoma (UM) Xenograft Mouse Model | - Significantly suppressed UM xenograft growth- No severe toxicity observed at the tested dose | [2] |
Experimental Protocol: Uveal Melanoma Xenograft Study
The following protocol outlines the key steps for evaluating the anti-tumor efficacy of Gαq/11 inhibitors in a xenograft model.[2]
1. Cell Culture:
- Culture a suitable uveal melanoma cell line (e.g., OCM-1, Mel270) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
2. Xenograft Implantation:
- Animals: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
- Implantation: Subcutaneously inject a suspension of uveal melanoma cells (typically 1 x 10^6 to 5 x 10^6 cells in a small volume of PBS or Matrigel) into the flank of each mouse.
3. Compound Administration:
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization: Randomize the mice into treatment and control groups.
- Dosing: The specific dose and route of administration for GQ127 are not detailed in the abstract but would typically involve intraperitoneal (i.p.) or oral (p.o.) administration daily or on a set schedule.
- Control: The control group should receive the vehicle used to formulate the compound.
4. Efficacy Monitoring:
- Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
- Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
- Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a set duration.
5. Post-Mortem Analysis:
- Excise the tumors and weigh them.
- Perform immunohistochemical analysis on tumor sections to assess the inhibition of downstream signaling pathways (e.g., p-ERK, YAP).[2]
Signaling Pathway
GQ127 directly inhibits Gαq/11 proteins, which are frequently mutated and constitutively active in uveal melanoma. This inhibition blocks downstream signaling through pathways involving YAP and ERK, leading to reduced tumor growth.[2]
Application Note 3: Pharmacokinetic Profiling of an Imidazo[1,2-a]pyrido[3,2-e]pyrazine Derivative
This section provides information on the pharmacokinetic properties of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo[1,2-a]pyrido[3,2-e]pyrazine-5-oxide (RB90740), a bioreductive drug, in C3H mice bearing RIF-1 and KHT tumors.[3]
Quantitative Pharmacokinetic Data
| Parameter | Value | Tissue/Fluid | Reference |
| Dosing | 50 mg/kg, intraperitoneal | - | [3] |
| Elimination Half-Life (t½ α) | 3 min | Blood | [3] |
| Elimination Half-Life (t½ β) | 219 min | Blood | [3] |
| AUC (Blood) | 1.4 mg·min/mL | Blood | [3] |
| AUC (RIF-1 Tumor) | 28.3 mg·min/mL | RIF-1 Tumor | [3] |
| AUC (KHT Tumor) | 18.4 mg·min/mL | KHT Tumor | [3] |
Experimental Protocol: Pharmacokinetic Study in Tumor-Bearing Mice
The following protocol is a general guide for conducting a pharmacokinetic study of a novel compound in a murine model.[3]
1. Animal Model:
- Species: C3H mice.
- Tumor Models: RIF-1 and KHT tumor cell lines are implanted subcutaneously.
2. Compound Administration:
- Dose: Administer a single intraperitoneal dose of 50 mg/kg of RB90740.
3. Sample Collection:
- Time Points: Collect blood samples at various time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).
- Tissues: At each time point, euthanize a subset of animals and collect blood, tumor, brain, muscle, and liver tissues.
- Excreta: House a separate group of animals in metabolic cages to collect urine and feces for 24 hours post-administration.
4. Sample Processing and Analysis:
- Sample Preparation: Process blood to obtain plasma or serum. Homogenize tissue samples. Extract the drug and its metabolites from all matrices using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
- Analytical Method: Use a validated high-pressure liquid chromatography (HPLC) assay to quantify the concentrations of the parent drug and its metabolites in the collected samples.[3]
5. Pharmacokinetic Analysis:
- Use pharmacokinetic software to analyze the concentration-time data and calculate key parameters such as half-life (t½), area under the curve (AUC), clearance, and volume of distribution.
Experimental Workflow
References
- 1. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in "5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield challenges during the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low yield in the reductive hydrogenation of Imidazo[1,2-a]pyrazine.
-
Question: My yield is significantly lower than expected after the catalytic hydrogenation of imidazo[1,2-a]pyrazine to this compound. What are the potential causes and solutions?
-
Answer: Low yields in this reduction step can stem from several factors related to the catalyst, reaction conditions, and starting material purity.
-
Catalyst Activity: The activity of the Platinum (IV) oxide (PtO₂) catalyst is crucial. Ensure the catalyst is fresh and has not been deactivated by exposure to air or contaminants. Consider using a new batch of catalyst if its efficacy is in doubt.
-
Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. A pressure of 4 bar is recommended.[1] Ensure your reaction setup can maintain this pressure consistently throughout the reaction. Leaks in the system can lead to incomplete reduction.
-
Reaction Time: While the literature suggests an overnight reaction is sufficient, incomplete conversion can occur.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before workup.
-
Solvent Purity: The solvent, 2-methoxyethanol, should be dry and of high purity.[1] Impurities in the solvent can poison the catalyst.
-
Starting Material Purity: Ensure the starting imidazo[1,2-a]pyrazine is pure. Impurities from the previous synthetic steps can interfere with the hydrogenation.
-
Issue 2: Inefficient cyclization to form the imidazo[1,2-a]pyrazine core.
-
Question: I am attempting a multi-step synthesis and observing a low yield in the cyclization step to form the bicyclic core. What are the key parameters to optimize?
-
Answer: The cyclization step, often a variation of the Pictet-Spengler reaction, is critical for forming the desired scaffold.[2][3] Low yields can often be attributed to reaction conditions and the nature of the intermediates.
-
Reaction Conditions: For the cyclization of an intermediate like a substituted piperazine with an α-haloketone, reaction conditions are key. One reported method uses potassium carbonate in absolute DMF at room temperature.[4][5] Ensure the solvent is anhydrous and the base is appropriately dispersed.
-
Temperature Control: While some procedures are performed at room temperature, others may require heating.[4][5] If the reaction is sluggish, a modest increase in temperature could improve the rate and yield, but excessive heat may lead to side product formation. Monitor the reaction closely if you deviate from the reported temperature.
-
Protecting Groups: In multi-step syntheses, the choice of protecting groups is important.[4][5] Ensure that the protecting groups used are stable under the cyclization conditions and can be removed efficiently in a subsequent step without affecting the core structure.
-
Issue 3: Difficulty in product purification leading to material loss.
-
Question: I seem to be losing a significant amount of my product during the purification step. What are the recommended purification methods for this compound?
-
Answer: Effective purification is essential to obtain a high-purity product with a good overall yield.
-
Column Chromatography: A common method for purifying this compound is column chromatography.[1] A recommended eluent system is a mixture of dichloromethane and a 7N ammonia solution in methanol (95:5, v/v).[1] The basic nature of the eluent helps to prevent the protonation of the basic nitrogen atoms in the product, which can lead to tailing on the silica gel column.
-
Filtration and Co-evaporation: After the reaction, it is crucial to completely remove the catalyst by filtration through a pad of diatomaceous earth.[1] Following filtration, the filtrate should be concentrated under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual high-boiling solvents like 2-methoxyethanol.[1]
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective final purification step to improve purity and yield.
-
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound via Hydrogenation.
| Starting Material | Catalyst | Solvent | Hydrogen Pressure | Reaction Time | Purification Method | Reference |
| Imidazo[1,2-a]pyrazine | Platinum (IV) oxide | 2-Methoxyethanol | 4 bar | Overnight | Column Chromatography | [1] |
Table 2: Summary of a Multi-Step Synthesis Approach to Substituted 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazines.
| Step | Reagents and Conditions | Yield | Reference |
| N-Alkylation | 2-bromoacetophenone, K₂CO₃, abs. DMF, rt, 4 h | 66–98% | [4][5] |
| Cyclization | NH₄OAc, abs. toluene, reflux, 3 h | 69–91% | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation [1]
-
Dissolve imidazo[1,2-a]pyrazine (7.2 g, 60.44 mmol) in 2-methoxyethanol (100 mL).
-
Add Platinum (IV) oxide (1.2 g, 5.13 mmol) to the solution.
-
Transfer the mixture to an autoclave.
-
Stir the reaction mixture overnight at room temperature under a hydrogen pressure of 4 bar.
-
Upon completion of the reaction, replace the hydrogen atmosphere in the autoclave with nitrogen.
-
Filter the reaction mixture through diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Co-evaporate the residue with toluene to remove any remaining solvent.
-
Purify the target product by column chromatography using a mobile phase of dichloromethane/7N ammonia in methanol (95:5, v/v).
Protocol 2: A General Multi-step Synthesis of Substituted 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazines [4][5]
-
Step A: N-Alkylation of a Piperazine Derivative
-
To a solution of the appropriate piperazine derivative in absolute dimethylformamide (DMF), add potassium carbonate.
-
Add the desired 2-bromoacetophenone derivative to the mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Work up the reaction by quenching with water and extracting the product with a suitable organic solvent.
-
Purify the intermediate product by appropriate methods (e.g., chromatography).
-
-
Step B: Cyclization to form the Tetrahydroimidazo[1,2-a]pyrazine Core
-
Dissolve the product from Step A in absolute toluene.
-
Add ammonium acetate to the solution.
-
Reflux the mixture for 3 hours.
-
After cooling, work up the reaction to isolate the crude product.
-
Purify the final product by column chromatography or crystallization.
-
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. This compound CAS#: 91476-80-1 [m.chemicalbook.com]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for "5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common precursor for the synthesis of this compound is imidazo[1,2-a]pyrazine. This starting material can be hydrogenated to yield the desired saturated heterocyclic compound.[1][2] Other multi-step synthetic routes may start from simpler molecules to build the imidazo[1,2-a]pyrazine core first, which is then subsequently reduced.[3][4]
Q2: What are the typical reaction conditions for the hydrogenation of imidazo[1,2-a]pyrazine?
A2: The hydrogenation of imidazo[1,2-a]pyrazine to this compound is typically carried out using a platinum(IV) oxide catalyst in a solvent like 2-methoxyethanol. The reaction is generally run under a hydrogen atmosphere (e.g., 4 bar pressure) at room temperature overnight.[1][2]
Q3: What are some key applications of this compound and its derivatives?
A3: this compound and its derivatives are valuable intermediates in pharmaceutical and chemical research.[1][2] They are recognized as building blocks for compounds with significant pharmacological activity.[1][2] For instance, certain derivatives have been investigated as Gαq-protein ligands.[3][4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive Catalyst: The platinum(IV) oxide catalyst may be old or deactivated. | Use fresh, high-quality platinum(IV) oxide. Ensure proper handling and storage of the catalyst to prevent deactivation. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or hydrogen pressure. | Increase the reaction time and ensure the hydrogen pressure is maintained at the recommended level (e.g., 4 bar) throughout the reaction.[1][2] Monitor the reaction progress using techniques like TLC or LC-MS. | |
| Poor Quality Starting Material: Impurities in the imidazo[1,2-a]pyrazine can interfere with the reaction. | Ensure the starting material is pure. If necessary, purify the imidazo[1,2-a]pyrazine before use. | |
| Product is difficult to purify | Residual Catalyst: Fine particles of the platinum catalyst may have passed through the filtration step. | Use a fine filtration medium such as diatomaceous earth (Celite) to ensure complete removal of the catalyst.[1][2] |
| Solvent Impurities: Residual solvents from the reaction or workup can co-elute with the product during chromatography. | After concentrating the filtrate, co-evaporate with a solvent like toluene to azeotropically remove residual 2-methoxyethanol.[1][2] | |
| Inappropriate Chromatography Conditions: The chosen solvent system for column chromatography may not be optimal for separating the product from impurities. | Use the recommended eluent system, such as dichloromethane/methanol with 7N ammonia (95:5, v/v), for effective purification by column chromatography.[1][2] | |
| Reaction is not proceeding | Hydrogen Leak: The reaction vessel (autoclave) may have a leak, preventing the maintenance of adequate hydrogen pressure. | Before starting the reaction, ensure the autoclave is properly sealed and pressure-tested to hold the required hydrogen pressure. |
| Inadequate Agitation: Poor mixing can lead to inefficient contact between the substrate, catalyst, and hydrogen. | Ensure the reaction mixture is stirred vigorously overnight to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen.[1][2] |
Quantitative Data Summary
Table 1: Reaction Conditions for the Hydrogenation of Imidazo[1,2-a]pyrazine
| Parameter | Value | Reference |
| Starting Material | Imidazo[1,2-a]pyrazine | [1][2] |
| Catalyst | Platinum(IV) oxide | [1][2] |
| Solvent | 2-Methoxyethanol | [1][2] |
| Hydrogen Pressure | 4 bar | [1][2] |
| Temperature | Room Temperature | [1][2] |
| Reaction Time | Overnight | [1][2] |
| Yield | 76% | [1] |
Experimental Protocols
Synthesis of this compound via Hydrogenation
This protocol is based on the procedure described by ChemicalBook.[1][2]
Materials:
-
Imidazo[1,2-a]pyrazine (7.2 g, 60.44 mmol)
-
Platinum(IV) oxide (1.2 g, 5.13 mmol)
-
2-Methoxyethanol (100 mL)
-
Diatomaceous earth (Celite)
-
Toluene
-
Dichloromethane
-
Methanol
-
7N Ammonia solution in methanol
-
Autoclave
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve imidazo[1,2-a]pyrazine (7.2 g) in 2-methoxyethanol (100 mL).
-
Catalyst Addition: Carefully add platinum(IV) oxide (1.2 g) to the solution.
-
Hydrogenation: Transfer the mixture to an autoclave. Seal the autoclave and purge with nitrogen, then pressurize with hydrogen to 4 bar.
-
Reaction: Stir the reaction mixture vigorously overnight at room temperature.
-
Work-up: After the reaction is complete, carefully replace the hydrogen atmosphere in the autoclave with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Azeotropic Distillation: Add toluene to the residue and co-evaporate under reduced pressure to remove residual 2-methoxyethanol.
-
Purification: Purify the crude product by column chromatography using a mixture of dichloromethane and a 7N solution of ammonia in methanol (95:5, v/v) as the eluent.
-
Product Isolation: Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as the final product (5.7 g, 76% yield).[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | 91476-80-1 [chemicalbook.com]
- 2. This compound CAS#: 91476-80-1 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common purification techniques for this class of compounds are flash column chromatography, recrystallization, and liquid-liquid extraction.[1] The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound.
Q2: What are the typical impurities I might encounter in the synthesis of these derivatives?
A2: Common impurities can include unreacted starting materials, reagents, and side-products from the reaction. For instance, in syntheses involving the cyclization of a pyrazine derivative, residual starting materials or incompletely cyclized intermediates may be present.[1] If the synthesis involves the reduction of an imidazo[1,2-a]pyrazine, the corresponding unreduced aromatic compound could be a significant impurity.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of your target compound from impurities during column chromatography.[2] For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.[3]
Q4: My purified compound appears to be degrading. What are the likely causes?
A4: Some this compound derivatives can be sensitive to acidic or basic conditions, as well as prolonged exposure to heat or light. It is crucial to use mild workup conditions and to store the purified compound under appropriate conditions (e.g., in a cool, dark place, under an inert atmosphere).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of my compound from an impurity. | The solvent system is not optimal. | Systematically screen different solvent systems with varying polarities using TLC to find the eluent that provides the best separation (aim for a ΔRf of at least 0.2). |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is generally recommended.[2] | |
| The sample was not loaded correctly. | For "wet loading," dissolve the crude product in a minimal amount of the initial eluent. For "dry loading," adsorb the crude product onto a small amount of silica gel before loading it onto the column; this is particularly useful for less soluble compounds.[2] | |
| My compound is streaking on the TLC plate and the column. | The compound may be too polar for the chosen stationary phase or is interacting strongly with the silica gel. | Consider adding a small amount of a modifier to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape. Alternatively, switch to a different stationary phase like alumina. |
| Low recovery of my compound from the column. | The compound is irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Try using a more polar eluent or a different stationary phase. In some cases, flushing the column with a very polar solvent like methanol at the end of the purification can help recover adsorbed material. |
| The compound is volatile and is being lost during solvent removal. | Use a rotary evaporator at a reduced temperature and pressure. For highly volatile compounds, consider alternative purification methods like recrystallization if applicable. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals are forming. | The compound is too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| The solution is not saturated enough. | Concentrate the solution by evaporating some of the solvent. | |
| The compound is "oiling out" instead of crystallizing. | The cooling rate is too fast, or the solvent is not appropriate. | Allow the solution to cool down slowly to room temperature before placing it in an ice bath. Ensure the chosen solvent is suitable; the compound should be soluble at high temperatures and insoluble at low temperatures.[1] |
| The presence of impurities is inhibiting crystallization. | Try to pre-purify the crude product by a quick filtration through a small plug of silica gel to remove baseline impurities. | |
| The recovered crystals are not pure. | Impurities co-precipitated with the product. | Ensure the initial dissolution is done in a minimal amount of hot solvent to leave some impurities undissolved, which can then be removed by hot filtration.[1] Washing the collected crystals with a small amount of cold, fresh solvent can also help remove surface impurities. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the synthesis and purification of this compound derivatives and related compounds.
Table 1: Synthesis Yields of this compound Derivatives
| Derivative | Synthetic Step | Reagents and Conditions | Yield (%) | Reference |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines F | Cyclization | NH4OAc, abs. toluene, reflux, 3 h | 69-91 | [4] |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines F | Reduction (PG=Cbz) | Pd/C, H2 (1 atm), abs. MeOH, rt, 24 h | 18-99 | [4] |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines F | Reduction | Pd/C, abs. MeOH, rt, 16 h, Ar | 53-93 | [4] |
Table 2: Purity of Imidazo[1,2-a]pyrazine Derivatives After Purification
| Compound | Purification Method | Analytical Method | Purity | Reference |
| Imidazo[1,2-a]pyrazine derivative 10b | Column Chromatography | HPLC | >98% | [3] |
| Imidazo[1,2-a]pyridine derivative 12b | Column Chromatography | HPLC | >98% | [3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for purifying this compound derivatives using flash column chromatography.
1. Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it with various solvent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol).
-
The ideal eluent system should give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
2. Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. A thin layer of sand can be added to the top of the silica bed to prevent disturbance during sample loading.[2]
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.[2]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for compounds with limited solubility in the eluent.[2]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or air line) to achieve a steady flow rate.
-
Collect fractions in an appropriate number of tubes.
-
Monitor the elution by spotting fractions onto TLC plates and visualizing with a UV lamp or an appropriate stain.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying solid this compound derivatives by recrystallization.
1. Solvent Selection:
-
The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1]
-
Test small amounts of your crude product with various solvents (e.g., ethanol, ethyl acetate, acetone, or mixtures with water or hexanes) to find the optimal one.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[5]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[1]
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow down evaporation and promote the formation of larger, purer crystals.[1]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[1]
5. Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound derivatives.
Caption: A decision tree for selecting an appropriate purification technique.
Caption: A simplified synthetic pathway to this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. veeprho.com [veeprho.com]
- 5. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the catalytic hydrogenation of the aromatic precursor, imidazo[1,2-a]pyrazine. This is typically achieved using a platinum or palladium catalyst under a hydrogen atmosphere.[1]
Q2: My reaction seems to be incomplete, and I have a mixture of products. What are the likely side products?
A2: Incomplete reactions are a common issue. The most probable side product is the unreacted starting material, imidazo[1,2-a]pyrazine. Other possibilities include partially hydrogenated intermediates, such as dihydro- or hexahydro-imidazo[1,2-a]pyrazine species. If your starting material was impure, those impurities might also be present in a hydrogenated or partially hydrogenated form.
Q3: Can over-reduction be a problem in this synthesis?
A3: While possible under very harsh conditions, over-reduction leading to ring cleavage of the this compound core is less common with standard catalysts like Platinum (IV) oxide or Palladium on carbon (Pd/C) under controlled pressure and temperature. Monitoring the reaction progress is key to preventing this.
Q4: I am observing unexpected peaks in my mass spectrometry analysis that correspond to a higher mass than my product. What could these be?
A4: If you are using an alcohol-based solvent such as methanol or 2-methoxyethanol, there is a possibility of N-alkylation of the secondary amine in the pyrazine ring, leading to the formation of N-methyl or N-ethyl derivatives as byproducts.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via catalytic hydrogenation.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. - Increase Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow or incomplete reactions. Ensure your system is properly sealed and pressurized. For some substrates, pressures up to 3-4 bar may be necessary.[1] - Check Catalyst Activity: The catalyst may be old or deactivated. Use fresh, high-quality catalyst. |
| Poor Catalyst Dispersion | - Ensure Vigorous Stirring: Proper agitation is crucial for heterogeneous catalysis to ensure good contact between the catalyst, substrate, and hydrogen. |
| Presence of Catalyst Poisons | - Purify Starting Material: Impurities in the starting imidazo[1,2-a]pyrazine, such as sulfur-containing compounds or certain halides, can poison the catalyst. Ensure the purity of your starting material before hydrogenation. |
Issue 2: Presence of Multiple Products in the Final Mixture
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrogenation | - See "Incomplete Reaction" under Issue 1 . The primary impurity is often the starting material. |
| Formation of Partially Hydrogenated Intermediates | - Optimize Reaction Conditions: Adjusting the temperature, pressure, and reaction time can help drive the reaction to the fully saturated product. - Consider a Different Catalyst: Some catalysts may be more effective at complete saturation. For example, if Pd/C is giving partial reduction, Platinum (IV) oxide could be an alternative. |
| Side Reactions with Solvent | - Choose an Inert Solvent: If N-alkylation is suspected with alcohol solvents, consider switching to a more inert solvent like ethyl acetate or THF. |
Common Side Products
The following table summarizes common side products that may be observed in the synthesis of this compound.
| Side Product Name | Chemical Structure | Likely Cause |
| Imidazo[1,2-a]pyrazine | C₆H₅N₃ | Incomplete hydrogenation |
| Dihydroimidazo[1,2-a]pyrazine | C₆H₇N₃ | Incomplete hydrogenation |
| N-alkylated Tetrahydroimidazo[1,2-a]pyrazine | e.g., C₇H₁₁N₃ (for methyl) | Reaction with alcohol solvent |
| Impurities from Starting Material | Varies | Use of impure imidazo[1,2-a]pyrazine |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of Imidazo[1,2-a]pyrazine
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Imidazo[1,2-a]pyrazine
-
Platinum (IV) oxide (Adam's catalyst)
-
2-Methoxyethanol
-
Hydrogen gas
-
Autoclave or hydrogenation apparatus
-
Diatomaceous earth (Celite)
-
Dichloromethane
-
Methanol
-
7N Ammonia in methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve imidazo[1,2-a]pyrazine (e.g., 7.2 g, 60.44 mmol) in 2-methoxyethanol (100 mL).[1]
-
Carefully add Platinum (IV) oxide (e.g., 1.2 g, 5.13 mmol) to the solution.[1]
-
Transfer the mixture to an autoclave.
-
Pressurize the autoclave with hydrogen gas to 4 bar.[1]
-
Stir the reaction mixture at room temperature overnight.[1]
-
Upon completion of the reaction, carefully vent the hydrogen and purge the autoclave with an inert gas like nitrogen.[1]
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[1]
-
Concentrate the filtrate under reduced pressure. Co-evaporate with toluene to remove residual solvent.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and a 7N solution of ammonia in methanol (e.g., 95:5 v/v) as the eluent to afford the pure this compound.[1]
Visualizations
Reaction Pathway and Potential Side Products
Caption: Main reaction and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Scaffold
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold.
Troubleshooting Guides & FAQs
This section addresses common stability issues encountered during the synthesis, purification, and storage of this compound derivatives.
Synthesis & Purification
Q1: I am experiencing low yields in my synthesis of a this compound derivative. Could this be a stability issue?
A1: Yes, low yields can often be attributed to the degradation of the target compound under the reaction or workup conditions.[1][2] Pyrazine derivatives can be sensitive to harsh conditions.[1] Consider the following:
-
Reaction Temperature: Excessive heat can lead to the breakdown of the pyrazine ring. Conversely, temperatures that are too low may result in incomplete reactions.[3]
-
pH Conditions: The scaffold may be unstable in strongly acidic or basic environments. Avoid overly acidic or basic conditions during workup if your product is sensitive.[1]
-
Oxidation: Dihydropyrazine intermediates are susceptible to oxidation to form the aromatic pyrazine ring. If this oxidation is incomplete, it can result in a mixture of products and lower yields of the desired compound.
Q2: I am observing the formation of unexpected byproducts. What are the common impurities and how can I minimize them?
A2: A frequent challenge in the synthesis of related pyrazine compounds is the formation of imidazole derivatives as byproducts.[3] To minimize their formation, consider the following:
-
Solvent Choice: During liquid-liquid extraction, using a less polar solvent might prevent the co-extraction of polar byproducts.
-
Reaction Control: Tightly controlling the reaction temperature and stoichiometry of reactants can help favor the desired reaction pathway.
-
Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions.[3]
Storage & Handling
Q3: My purified this compound derivative is showing signs of degradation upon storage. What are the likely causes?
A3: Degradation upon storage can be caused by several factors:
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the scaffold, especially if stored at non-neutral pH.
-
Oxidation: The compound may be sensitive to air and light. Consider storing it under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect it from light.
-
Residual Impurities: Traces of acid, base, or metal catalysts from the synthesis can promote degradation over time. Ensure high purity of the final compound.
Q4: What are the recommended storage conditions for this compound derivatives?
A4: While specific storage conditions should be determined for each derivative, general recommendations are:
-
Temperature: Store at low temperatures (-20°C or -80°C) to slow down potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Purity: Ensure the compound is of high purity and free from residual solvents or catalysts.
Data Presentation
The following table summarizes hypothetical stability data for a representative this compound derivative under various stress conditions. This data is for illustrative purposes and actual stability will depend on the specific substituents on the scaffold.
| Condition | Time (days) | Purity (%) | Major Degradant (%) |
| Aqueous Solution | |||
| pH 2 (40°C) | 7 | 85.2 | 12.1 |
| pH 7 (40°C) | 7 | 98.5 | < 1.0 |
| pH 12 (40°C) | 7 | 90.7 | 7.8 |
| Oxidative Stress | |||
| 3% H₂O₂ (RT) | 1 | 92.3 | 6.5 |
| Photostability | |||
| Solid, UV light (ICH Q1B) | 10 | 99.1 | < 0.5 |
| Solution, UV light (ICH Q1B) | 1 | 96.4 | 2.9 |
| Thermal Stress | |||
| Solid, 60°C | 14 | 99.5 | < 0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Derivatives
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of a new derivative.
1. Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
2. Materials:
-
This compound derivative
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
3. Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method. The method should be able to separate the parent compound from all degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify the major degradation products and their retention times.
-
Assess the peak purity of the parent compound to ensure the method is stability-indicating.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Enhancing Solubility of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for many heterocyclic compounds.[1][2][3] The initial steps to address this issue involve characterizing the compound's physicochemical properties and then exploring simple formulation strategies.
-
pH Adjustment: Given that the this compound core contains basic nitrogen atoms, its solubility is likely pH-dependent. Attempt to dissolve the compound in acidic aqueous solutions to form a more soluble salt.
-
Co-solvents: If pH adjustment is insufficient or not feasible for your experimental system, the use of co-solvents is a widely adopted technique.[1][4][5] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).
Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent (in this case, DMSO) is no longer sufficient to keep the compound dissolved in the aqueous medium. Several strategies can mitigate this:
-
Decrease the initial stock concentration: Using a more dilute stock solution can sometimes prevent precipitation upon dilution into the final aqueous buffer.
-
Incorporate other co-solvents: Adding a less volatile and more biocompatible co-solvent like PEG 400 or ethanol to the final aqueous solution can help maintain solubility.[5]
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby enhancing their aqueous solubility.[6][7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[6]
Q3: Can salt formation improve the solubility of my this compound compound?
A3: Yes, salt formation is a highly effective and common method for increasing the solubility of ionizable compounds.[10][11][12] Since the this compound scaffold is basic, forming a salt with a pharmaceutically acceptable acid can significantly enhance its aqueous solubility and dissolution rate.[10][11] Common counter-ions include hydrochloride, mesylate, and tartrate. The choice of the counter-ion can influence the final solubility and solid-state properties of the drug.
Troubleshooting Guides
Problem: Compound is insoluble in aqueous buffers at physiological pH (7.4).
Possible Causes:
-
The compound is a weak base and is not sufficiently protonated at neutral pH.
-
High crystallinity of the solid form (high lattice energy).
Solutions:
-
pH Adjustment & Salt Formation:
-
Protocol: Prepare a series of buffers with decreasing pH (e.g., pH 6.0, 5.0, 4.0). Determine the solubility of your compound in each buffer. This will help you understand the pH-solubility profile.
-
Salt Formation: If solubility increases at lower pH, consider forming a stable salt of your compound.
-
-
Co-solvency:
-
Protocol: Prepare mixed solvent systems. A common starting point is a blend of water and a co-solvent like ethanol or PEG 400. Systematically vary the percentage of the co-solvent (e.g., 10%, 20%, 30%) and measure the solubility.
-
-
Use of Cyclodextrins:
-
Protocol: Prepare aqueous solutions of a cyclodextrin, such as HP-β-CD, at various concentrations (e.g., 1%, 5%, 10% w/v). Determine the solubility of your compound in these solutions. An increase in solubility with increasing cyclodextrin concentration suggests the formation of an inclusion complex.[6][7]
-
Problem: Low and variable oral bioavailability in animal studies despite good in vitro activity.
Possible Causes:
-
Poor solubility in gastrointestinal fluids is limiting absorption.[1]
-
Slow dissolution rate from the solid form.
Solutions:
-
Particle Size Reduction:
-
Solid Dispersions:
-
Protocol: Create a solid dispersion by dissolving the compound and a hydrophilic carrier (e.g., povidone, copovidone, or a polyethylene glycol) in a common solvent and then removing the solvent. This results in the drug being dispersed in an amorphous state within the carrier, which can improve the dissolution rate.[1][4]
-
Quantitative Data Summary
The following table summarizes the potential fold increase in solubility that can be achieved with different enhancement techniques. The values are illustrative and the actual improvement will be compound-specific.
| Solubility Enhancement Technique | Potential Fold Increase in Solubility | Notes |
| pH Adjustment / Salt Formation | 10 - 1,000 | Highly dependent on the pKa of the compound and the pH of the medium.[10][11] |
| Co-solvency | 2 - 100 | Dependent on the co-solvent used and its concentration.[4][5] |
| Cyclodextrin Complexation | 2 - 500 | Dependent on the type of cyclodextrin and the binding affinity with the compound.[6][7] |
| Particle Size Reduction (Micronization) | 2 - 10 | Primarily improves dissolution rate rather than equilibrium solubility.[1][3] |
| Nanosuspension | 10 - 100 | Increases both dissolution rate and apparent solubility.[2][4] |
| Solid Dispersion | 10 - 200 | Amorphous form enhances dissolution and can lead to supersaturation.[1][4] |
Detailed Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
-
Add an excess amount of the this compound compound to a known volume of the desired solvent system (e.g., phosphate-buffered saline pH 7.4, or a co-solvent mixture).
-
Seal the container and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent system.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
-
Create a paste by adding a small amount of water to a physical mixture of the this compound compound and a cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio in a mortar.
-
Knead the mixture for 30-60 minutes.
-
During kneading, add a suitable amount of a hydroalcoholic solution (e.g., 50% ethanol) to maintain a consistent paste-like texture.
-
Dry the resulting paste in an oven at 40-50 °C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a fine-mesh sieve.
-
The resulting powder can then be used for solubility and dissolution studies.
Visualizations
Caption: A workflow for troubleshooting poor solubility.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. chemicaljournals.com [chemicaljournals.com]
- 9. humapub.com [humapub.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Overcoming challenges in the scale-up synthesis of "5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine"
Technical Support Center: Scale-Up Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Welcome to the technical support center for the scale-up synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the scale-up of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most common and industrially viable route is the catalytic hydrogenation of imidazo[1,2-a]pyrazine. This method offers a straightforward conversion to the desired saturated product. The choice of catalyst, solvent, and reaction conditions are critical for a successful and scalable process.
Q2: What are the primary challenges when scaling up the catalytic hydrogenation of imidazo[1,2-a]pyrazine?
A2: The primary challenges during scale-up include:
-
Heat Management: Catalytic hydrogenation is a highly exothermic reaction. Inadequate heat removal on a larger scale can lead to temperature spikes, increasing the risk of side reactions, product degradation, and potentially a runaway reaction.[1]
-
Mass Transfer: Efficient mixing of the substrate, hydrogen gas, and solid catalyst is crucial. Poor mass transfer can result in slow or incomplete reactions.[2]
-
Catalyst Handling and Recovery: On a large scale, the handling of pyrophoric catalysts (like Palladium on carbon) requires strict safety protocols.[1] Efficient recovery of the precious metal catalyst is also a key economic consideration.[3][4]
-
Hydrogenation Pressure and Safety: Operating at elevated hydrogen pressures on a large scale requires specialized equipment and stringent safety measures to prevent leaks and potential explosions.[1]
Q3: How can I improve the yield and purity of this compound during scale-up?
A3: To improve yield and purity:
-
Optimize Catalyst Loading: While higher catalyst loading can increase reaction rates, it also increases cost and potential for side reactions. Optimization studies are necessary to find the right balance for your specific scale.
-
Solvent Selection: The choice of solvent can significantly impact the solubility of the starting material and product, as well as the reaction kinetics. Protic solvents like methanol or ethanol are commonly used.
-
Temperature and Pressure Control: Tightly controlling the reaction temperature and hydrogen pressure is critical to minimize the formation of by-products.
-
Purification Method: For large-scale purification, crystallization is often preferred over chromatography. Developing a robust crystallization procedure, potentially involving salt formation (e.g., hydrochloride salt), is crucial for achieving high purity.
Q4: What are the common impurities I should look for in the synthesis of this compound?
A4: Common impurities may include:
-
Unreacted Starting Material: Incomplete reaction can leave residual imidazo[1,2-a]pyrazine.
-
Partially Hydrogenated Intermediates: Depending on the reaction conditions, partially saturated intermediates may be present.
-
Over-hydrogenation Products: Although less common for this specific ring system, over-reduction of the imidazole ring is a theoretical possibility under very harsh conditions.
-
Solvent Adducts: Depending on the solvent and work-up conditions, solvent molecules may form adducts with the product.
-
Catalyst Leaching: Trace amounts of the metal catalyst (e.g., Palladium) may be present in the final product and need to be removed to meet pharmaceutical specifications.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up synthesis of this compound.
Problem 1: Low or Inconsistent Yield
| Potential Cause | Troubleshooting Step |
| Poor Mass Transfer | - Ensure adequate agitation to keep the catalyst suspended and facilitate gas-liquid mixing. The stirrer design and speed are critical at scale.[2] |
| Catalyst Deactivation | - Ensure the starting material and solvent are free from catalyst poisons (e.g., sulfur compounds).- Consider pre-treating the catalyst or using a fresh batch.[5] |
| Incomplete Reaction | - Monitor the reaction progress by techniques like HPLC or GC.- If the reaction stalls, consider increasing the hydrogen pressure or reaction time. |
| Product Isolation Losses | - Optimize the work-up and purification procedures. For crystallization, ensure proper solvent selection and cooling profiles to maximize recovery. |
Problem 2: Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Overheating | - Improve the reactor's cooling efficiency. Consider using a jacketed reactor with a suitable heat transfer fluid.- For highly exothermic reactions, control the rate of hydrogen addition.[6][7] |
| Sub-optimal Catalyst | - Screen different catalysts (e.g., different metal loadings or supports) to improve selectivity. |
| Incorrect Stoichiometry | - Ensure accurate measurement and charging of all reactants and reagents. |
| Side Reactions | - Analyze the impurity profile to identify the by-products. This can provide insights into the side reactions occurring and help in modifying the reaction conditions to minimize them. |
Problem 3: Difficulty in Catalyst Filtration
| Potential Cause | Troubleshooting Step |
| Fine Catalyst Particles | - Use a filter aid (e.g., celite) to improve filtration speed and prevent clogging of the filter medium.- Consider using a different grade of catalyst with a larger particle size if available. |
| Pyrophoric Nature of Catalyst | - Ensure the catalyst is always handled under a wet or inert atmosphere (e.g., nitrogen or argon) to prevent ignition upon exposure to air.[1] |
| Inefficient Catalyst Recovery | - For large-scale operations, consider specialized filtration systems like candle filters or pressure plate filters for efficient and contained catalyst recovery.[8] |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Potential Scale-Up Parameters for Catalytic Hydrogenation
| Parameter | Lab-Scale (Typical) | Scale-Up Considerations |
| Reactant Scale | 1-100 g | > 1 kg |
| Catalyst | 5-10% Pd/C | 5% Pd/C (wet) |
| Catalyst Loading | 5-10 mol% | 1-5 mol% (optimization is key for cost) |
| Solvent | Methanol, Ethanol | Methanol, Ethanol |
| Hydrogen Pressure | 1-10 bar | 5-20 bar (requires certified pressure vessel) |
| Temperature | 25-60 °C | 40-80 °C (requires efficient cooling) |
| Reaction Time | 4-24 hours | 8-48 hours (monitor for completion) |
| Purification | Column Chromatography | Crystallization (as free base or salt) |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Safety Note: This reaction is exothermic and involves a flammable gas (hydrogen) and a pyrophoric catalyst. All operations should be conducted in a well-ventilated area, behind a blast shield, and by personnel trained in high-pressure reactions.
-
Reactor Setup:
-
Charge a suitable high-pressure reactor (e.g., a Parr hydrogenator) with imidazo[1,2-a]pyrazine (1.0 kg, 8.39 mol) and methanol (10 L).
-
Inert the reactor by purging with nitrogen gas.
-
-
Catalyst Addition:
-
Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (50% wet, 100 g) to the reactor.
-
-
Hydrogenation:
-
Seal the reactor and purge the headspace with hydrogen gas three times.
-
Pressurize the reactor to 10 bar with hydrogen.
-
Begin stirring and heat the reaction mixture to 50°C.
-
Monitor the hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Catalyst Removal:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet and disposed of according to safety guidelines.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum to yield pure this compound.
-
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. chem.wisc.edu [chem.wisc.edu]
- 2. Hydrogenation - miniplant40 [fhnw.ch]
- 3. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 4. Filtration Systems Used for Catalyst Recovery Filters [kumarfilter.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. youtube.com [youtube.com]
- 7. Heat transfer techniques in large-scale hydrogen storage using metal hydride materials [scholarworks.alaska.edu]
- 8. Catalyst recovery - Separation and recovering of solid catalysts [bhs-sonthofen.com]
Technical Support Center: Purity Assessment of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for assessing the purity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary techniques for purity assessment of a nitrogen-containing heterocyclic compound like this compound include High-Performance Liquid Chromatography (HPLC) for separating and quantifying impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and residual solvents, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.[1][2][3]
Q2: How can I determine the water content in my sample?
A2: Karl Fischer titration is the gold standard for determining water content in pharmaceutical substances.[4][5] It is a highly specific and accurate method. Both volumetric and coulometric Karl Fischer titration can be used, depending on the expected water content.[4]
Q3: What is the role of Differential Scanning Calorimetry (DSC) in purity analysis?
A3: DSC is a thermal analysis technique that can be used to determine the purity of crystalline compounds. It works on the principle that impurities lower and broaden the melting point of a substance.[6][7] It's a rapid method that requires a small amount of sample and provides a good indication of the total mole percentage of eutectic impurities.[6]
Q4: How can I confirm the elemental composition of my synthesized this compound?
A4: Elemental analysis (CHNS) is a combustion-based technique used to determine the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample. The results are compared against the theoretical values for the molecular formula to confirm the elemental composition and provide an indication of purity.
Q5: What are the common sources of impurities?
A5: Impurities can originate from various sources, including the starting materials, intermediates, and by-products of the synthesis process. They can also arise from degradation of the final compound, or be introduced as residual solvents or from contact with manufacturing equipment.[8][9]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: I am observing peak tailing for my this compound peak. What are the possible causes and solutions?
A: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC.
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic nitrogen atoms of your analyte, causing tailing.[10]
-
Solution:
-
Use a modern, end-capped column with low silanol activity.
-
Lower the mobile phase pH (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) to protonate the analyte and minimize interactions with silanols.[11]
-
Add a basic competitor, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[10]
-
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.[12]
-
Cause 3: Column Contamination: Buildup of strongly retained compounds on the column can lead to peak shape distortion.[12]
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[13]
-
Q: My retention times are drifting. What should I check?
A: Retention time drift can be caused by several factors.
-
Cause 1: Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile component can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily and keep the reservoirs capped. Ensure proper mixing if using a gradient.
-
-
Cause 2: Temperature Fluctuations: Changes in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Cause 3: Column Equilibration: Insufficient equilibration time with the mobile phase can cause drifting retention times, especially at the beginning of a run sequence.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This may take 10-20 column volumes.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I am not seeing my compound of interest in the GC-MS chromatogram. Why?
A: This could be due to a few reasons.
-
Cause 1: Compound is not volatile enough: this compound may not be sufficiently volatile or thermally stable for GC analysis without derivatization.
-
Cause 2: Improper Injection Port Temperature: The inlet temperature may be too low for volatilization or too high, causing degradation.
-
Solution: Optimize the injection port temperature. Start with a temperature around 250 °C and adjust as needed.
-
Experimental Protocols
HPLC-UV Purity Method
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| UV Detection | 254 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to make a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
Illustrative Data:
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.15 | Starting Material Impurity |
| 2 | 4.8 | 99.75 | This compound |
| 3 | 6.2 | 0.10 | Unknown Impurity |
GC-MS for Residual Solvents
This method is based on USP <467> for the analysis of residual solvents.
Instrumentation and Conditions:
| Parameter | Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Split Ratio | 10:1 |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO or DMF).
-
Crimp the vial and place it in the headspace autosampler.
-
Equilibrate at 80 °C for 15 minutes before injection.
Illustrative Data:
| Solvent | Retention Time (min) | Concentration (ppm) |
| Dichloromethane | 5.8 | 50 |
| Toluene | 10.2 | 25 |
| N,N-Dimethylformamide | 12.5 | 100 |
Visualizations
Analytical Workflow for Purity Assessment
Caption: A typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A logical troubleshooting guide for addressing peak tailing in HPLC analysis.
References
- 1. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. tainstruments.com [tainstruments.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. biomedres.us [biomedres.us]
- 9. ajprd.com [ajprd.com]
- 10. agilent.com [agilent.com]
- 11. uhplcs.com [uhplcs.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chimia.ch [chimia.ch]
Preventing degradation of "5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine" during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light.
Q2: Why is protection from light important during storage?
A2: Many heterocyclic compounds are susceptible to photodegradation, where exposure to light, particularly UV radiation, can induce chemical reactions leading to the formation of impurities. While specific photodegradation studies on this compound are not extensively published, it is a standard precautionary measure for related compounds to prevent the formation of unwanted byproducts.
Q3: Is this compound sensitive to air or moisture?
A3: While specific data on the air and moisture sensitivity of this compound is limited, many nitrogen-containing heterocyclic compounds can be sensitive to oxidation and hydrolysis. It is best practice to handle the compound in a dry, inert atmosphere (e.g., using a glovebox or Schlenk line) and to store it in a desiccator to minimize exposure to moisture and oxygen.
Q4: What are the potential signs of degradation to look for?
A4: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., from a white or off-white solid to yellow or brown), a change in texture, or the appearance of an unusual odor. Analytically, degradation would be observed as a decrease in the peak area of the parent compound and the appearance of new peaks in a chromatogram (e.g., from an HPLC analysis).
Q5: What are the likely degradation pathways for this compound?
A5: Based on the structure of this compound, potential degradation pathways include oxidation of the tetrahydro-pyrazine ring or the imidazole ring, and hydrolysis of the amide-like functionalities within the heterocyclic system, particularly under acidic or basic conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solid compound (e.g., turning yellow or brown). | Exposure to light, air (oxidation), or elevated temperatures. | 1. Ensure the compound is stored in an amber vial or a container wrapped in aluminum foil to protect it from light. 2. Store the container in a refrigerator at the recommended 2-8°C. 3. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. |
| Appearance of new peaks in HPLC analysis after storage. | Chemical degradation has occurred. | 1. Review storage conditions to ensure they meet the recommended guidelines. 2. Perform a forced degradation study to identify the potential degradation products and understand the compound's stability profile. 3. If the compound is used in solution, check the stability of the solution in the chosen solvent and at the intended storage temperature. |
| Inconsistent experimental results using a previously stored batch. | Loss of potency due to degradation. | 1. Re-analyze the purity of the stored batch using a validated analytical method (e.g., HPLC). 2. If degradation is confirmed, use a fresh, un-degraded batch of the compound for sensitive experiments. 3. Implement stricter storage and handling protocols for future batches. |
| The compound appears clumpy or has changed in consistency. | Absorption of moisture. | 1. Store the compound in a desiccator with a suitable desiccant. 2. When handling, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. 3. Handle in a dry environment, such as a glovebox, if possible. |
Forced Degradation Studies: An Overview
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions to identify potential degradation products and pathways.[1]
Summary of Forced Degradation Conditions and Potential Observations
| Stress Condition | Typical Protocol | Potential Degradation Products of this compound (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Cleavage of the imidazo ring, hydrolysis of the pyrazine ring. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Similar to acid hydrolysis, but potentially different degradation product profile. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | N-oxides, hydroxylated derivatives, or ring-opened products. |
| Thermal Degradation | Dry heat at 80°C for 48-72 hours | Dehydrogenation of the tetrahydropyrazine ring to form the aromatic imidazo[1,2-a]pyrazine, or other decomposition products. |
| Photodegradation | Exposure to UV (e.g., 254 nm) and visible light for an extended period (ICH Q1B guidelines) | Formation of photoisomers, radicals leading to dimerization, or other complex degradation products. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general method that can be optimized for the analysis of this compound and its potential degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
-
This compound reference standard.
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition.
-
For stability samples, dissolve the compound in the same solvent to a known concentration.
5. Analysis:
-
Inject the reference standard to determine the retention time and peak area.
-
Inject the stability samples and monitor for the appearance of new peaks and a decrease in the main peak area.
Protocol 2: General Procedure for a Forced Degradation Study
1. Acid Hydrolysis:
-
Dissolve a known amount of the compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Heat the solution at 60°C for 48 hours.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and neutralize with 0.1 M HCl.
3. Oxidative Degradation:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) and add 3% hydrogen peroxide.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Analyze aliquots at various time points by HPLC.
4. Thermal Degradation:
-
Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for 72 hours.
-
At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
5. Photodegradation:
-
Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analyze aliquots at various time points by HPLC.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing the stability of a pharmaceutical compound.
Caption: Logical troubleshooting flow for suspected compound degradation.
References
"5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine" reaction mechanism and pathway optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic strategies involve a two-stage approach: first, the synthesis of the aromatic imidazo[1,2-a]pyrazine core, followed by its reduction. Key methods for constructing the imidazo[1,2-a]pyrazine ring include:
-
Condensation of 2-aminopyrazine with α-haloketones: This is a widely used, traditional method.
-
Multicomponent Reactions (MCRs): Reactions like the Ugi and Groebke-Blackburn-Bienaymé offer rapid access to diverse imidazo[1,2-a]pyrazine derivatives from simple starting materials.
-
Pictet-Spengler Reaction: This reaction can be employed to construct the tetrahydroimidazo[1,2-a]pyrazine ring system in a stereoselective manner.
The subsequent reduction of the pyrazine ring is typically achieved through catalytic hydrogenation.
Q2: What is the general reaction mechanism for the synthesis of the imidazo[1,2-a]pyrazine core?
A2: The mechanism for the condensation of a 2-aminopyrazine with an α-haloketone generally proceeds through the following steps:
-
N-alkylation: The amino group of the 2-aminopyrazine acts as a nucleophile, attacking the carbon bearing the halogen on the α-haloketone to form an ammonium salt intermediate.
-
Cyclization: An intramolecular condensation occurs where the other nitrogen of the pyrazine ring attacks the carbonyl carbon, leading to the formation of a five-membered imidazole ring.
-
Dehydration: The resulting intermediate eliminates a molecule of water to form the aromatic imidazo[1,2-a]pyrazine.
Q3: How is the 5,6,7,8-tetrahydro derivative typically formed from the aromatic imidazo[1,2-a]pyrazine?
A3: The this compound is typically formed by the catalytic hydrogenation of the corresponding imidazo[1,2-a]pyrazine. This involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2), under a hydrogen atmosphere. The reaction reduces the pyrazine ring to a piperazine ring, leaving the imidazole ring intact.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Extend the reaction time or moderately increase the temperature. |
| Suboptimal Reaction Conditions | - Solvent: Screen different solvents. Aprotic solvents like DMF or toluene are often used for the condensation step.- Base/Catalyst: The choice of base or catalyst is crucial. For condensations, inorganic bases like K2CO3 or Cs2CO3 are common. For multicomponent reactions, Lewis or Brønsted acids may be required. |
| Purity of Starting Materials | - Ensure the purity of 2-aminopyrazine and the α-haloketone (or other starting materials) using techniques like NMR or melting point analysis. Impurities can lead to side reactions. |
| Degradation of Product | - Some imidazo[1,2-a]pyrazine derivatives can be sensitive to harsh acidic or basic conditions during workup. Use milder workup procedures where possible. |
| Inefficient Hydrogenation | - Catalyst Activity: Use fresh, high-quality catalyst. The amount of catalyst may need to be optimized.- Hydrogen Pressure: Ensure adequate hydrogen pressure in the reaction vessel.- Solvent: The choice of solvent can affect the hydrogenation efficiency. Alcohols like methanol or ethanol are commonly used. |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions of Starting Materials | - Self-condensation of α-haloketone: Ensure slow addition of the α-haloketone to the reaction mixture containing 2-aminopyrazine.- Competing Nucleophilic Attack: In multicomponent reactions, the stoichiometry and addition order of reactants can be critical to minimize side products. |
| Over-reduction during Hydrogenation | - Carefully monitor the hydrogenation reaction to avoid reduction of other functional groups or the imidazole ring. Reducing the reaction time, pressure, or temperature can help. |
| Formation of Imidazole Byproducts | - In some cases, imidazole derivatives can form as byproducts. Purification by column chromatography is often effective in removing these impurities. |
Purification Challenges
| Issue | Troubleshooting Steps |
| Difficulty in Removing Starting Materials | - If starting materials have similar polarity to the product, consider adjusting the solvent system for column chromatography to improve separation.- Recrystallization can be an effective purification method if a suitable solvent is found. |
| Product is a Stubborn Oil | - Try co-evaporation with a solvent in which the product is sparingly soluble to induce crystallization.- If the product has a basic nitrogen, formation of a salt (e.g., hydrochloride) may facilitate crystallization and purification. |
| Product Streaking on TLC/Column | - This may indicate that the compound is basic. Adding a small amount of a basic modifier (e.g., triethylamine) to the eluent for column chromatography can improve the peak shape. |
Pathway Optimization
Optimizing the reaction pathway is crucial for improving yield, purity, and scalability. Below are tables summarizing key optimization parameters for different synthetic steps.
Table 1: Optimization of Imidazo[1,2-a]pyrazine Synthesis via Condensation
| Parameter | Conditions to Test | Expected Outcome |
| Solvent | Toluene, DMF, Acetonitrile, Ethanol | Improved solubility of reactants and reaction rate. |
| Base | K2CO3, Cs2CO3, NaHCO3, Et3N | Enhanced rate of N-alkylation and cyclization. |
| Temperature | Room Temperature to Reflux | Increased reaction rate, but may also lead to side products at higher temperatures. |
| Reaction Time | 2 - 24 hours | Drive the reaction to completion. |
Table 2: Optimization of Catalytic Hydrogenation
| Parameter | Conditions to Test | Expected Outcome |
| Catalyst | 5-10% Pd/C, PtO2 | Efficient reduction of the pyrazine ring. |
| Catalyst Loading | 1 - 10 mol% | Balance between reaction rate and cost. |
| Hydrogen Pressure | 1 - 4 bar | Increased rate of hydrogenation. |
| Solvent | Methanol, Ethanol, Acetic Acid | Good catalyst suspension and product solubility. |
| Temperature | Room Temperature | Mild conditions to avoid over-reduction. |
Experimental Protocols
Protocol 1: Synthesis of an Imidazo[1,2-a]pyrazine Derivative
-
To a solution of an N-protected amino acid (1.0 eq) in absolute DMF, add K2CO3 (1.2 eq) and 2-bromoacetophenone (1.1 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude α-acyloxy ketone in absolute toluene and add ammonium acetate (NH4OAc, 10 eq).
-
Reflux the mixture for 3 hours.
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrogenation to this compound
-
Dissolve the imidazo[1,2-a]pyrazine derivative (1.0 eq) in 2-methoxyethanol.
-
Add platinum(IV) oxide (PtO2, ~0.08 eq) to the solution.
-
Transfer the mixture to an autoclave.
-
Stir the reaction mixture overnight at room temperature under 4 bar of hydrogen pressure.
-
After the reaction is complete, replace the hydrogen atmosphere with nitrogen.
-
Filter the reaction mixture through diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Co-evaporate with toluene to remove residual solvent.
-
Purify the product by column chromatography.
Visualizations
Reaction Mechanisms and Workflows
Caption: General reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Pictet-Spengler reaction mechanism.
Validation & Comparative
Comparative analysis of "5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine" antifungal efficacy
Comparative Analysis of Tetrahydroimidazo[1,2-a]pyrazine Scaffold Antifungal Efficacy
A comprehensive evaluation of the antifungal potential of compounds derived from the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and related scaffolds reveals a promising new avenue for antifungal drug discovery. This guide provides a comparative analysis of the in vitro efficacy of these novel compounds against pathogenic fungi, benchmarked against established antifungal agents. The data presented is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antifungal therapies.
Recent studies have highlighted the antifungal properties of various derivatives of the tetrahydroimidazo[1,2-a]pyridine and tetrahydroimidazo[1,2-a]pyrazine core structures. Notably, specific substitutions on these scaffolds have been shown to yield significant antifungal activity against a range of fungal pathogens, including various Candida and Sporothrix species.[1][2][3]
Comparative Antifungal Efficacy: A Tabular Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for select derivatives of the tetrahydroimidazo[1,2-a]pyrazine and tetrahydroimidazo[1,2-a]pyridine scaffolds against various fungal species, in comparison to standard antifungal drugs. Lower MIC values are indicative of higher antifungal potency.
| Compound/Drug | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Tetrahydroimidazo[1,2-a]pyridine Derivatives | |||
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) | Candida species | 0.016 - 1 | [3] |
| Tetrahydroimidazo[1,2-a]pyrazine Hybrids | |||
| C-3 substituted analogs | Sporothrix species | Active (specific MICs not detailed) | [1][2] |
| Standard Antifungal Agents | |||
| Fluconazole | Cryptococcus neoformans (susceptible) | ≤8 | [4] |
| Cryptococcus neoformans (susceptible, dose-dependent) | 16 - 32 | [4] | |
| Cryptococcus neoformans (resistant) | ≥64 | [4][5] | |
| Candida species | 0.125 - >64 | [6] | |
| Itraconazole | Cryptococcus neoformans (fluconazole-susceptible) | ≤0.125 - 0.5 | [4] |
| Cryptococcus neoformans (fluconazole-resistant) | 1 - 2 | [4] | |
| Candida species | 0.03125 - >16 | [6] | |
| Aspergillus fumigatus | MIC50: 1, MIC90: 2 | [7] | |
| Amphotericin B | Candida species | 0.0625 - 4 | [6] |
| Aspergillus species | MICs generally ≤1 | [8] | |
| Candida species | 0.125 - 1 | [9] |
Experimental Protocols
The determination of antifungal efficacy, primarily through the measurement of Minimum Inhibitory Concentrations (MICs), is conducted following standardized methodologies to ensure reproducibility and comparability of data. The most widely accepted guidelines are provided by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Broth Microdilution Method for MIC Determination (Adapted from CLSI M27/M38)
This method is a gold standard for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi.
1. Preparation of Antifungal Agent Stock Solutions:
-
The test compounds (e.g., this compound derivatives) and standard antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial two-fold dilutions of the stock solutions are then prepared in RPMI 1640 medium to achieve the desired final concentration range for testing.[7]
2. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL for yeasts).
-
This suspension is further diluted in RPMI 1640 medium to achieve the final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.[13]
3. Microdilution Plate Preparation and Incubation:
-
96-well microtiter plates are filled with the prepared dilutions of the antifungal agents.
-
Each well is then inoculated with the standardized fungal suspension.
-
Control wells are included: a growth control (no drug) and a sterility control (no inoculum).
-
The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, longer for some molds).[7]
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles, this is often a ≥50% or ≥80% reduction in turbidity, while for polyenes like Amphotericin B, it is typically complete inhibition.[5][14] The reading can be done visually or with a spectrophotometer.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining antifungal MICs.
Hypothetical Signaling Pathway for Antifungal Action
While the precise mechanism of action for the novel tetrahydroimidazo[1,2-a]pyrazine derivatives is still under investigation, a common target for antifungal agents is the fungal cell membrane or cell wall synthesis pathways. The following diagram illustrates a generalized signaling pathway that could be inhibited by an antifungal compound.
Caption: Generalized antifungal mechanism of action.
References
- 1. Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Comparative Efficacy of Voriconazole and Itraconazole against Fluconazole-Susceptible and -Resistant Cryptococcus neoformans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Single-Dose Pharmacodynamics of Amphotericin B against Aspergillus Species in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jidc.org [jidc.org]
- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 11. njccwei.com [njccwei.com]
- 12. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Analogs: A Comparative Guide
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, focusing on their activities as Gαq protein inhibitors, orexin receptor antagonists, and anticancer agents. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and development in this area.
Gαq Protein Inhibitory Activity
A series of this compound derivatives have been identified as inhibitors of Gαq proteins. The SAR studies reveal that specific structural features are critical for their inhibitory activity.
Quantitative Data for Gαq Inhibition
The inhibitory activity of these analogs was evaluated by measuring the Gαq-dependent inositol monophosphate (IP1) formation in carbachol (CCh)-stimulated HEK293 cells. The following table summarizes the activity of key analogs.
| Compound | Description | Gαq-dependent IP1 formation (% of control) | Cellular Viability (% of control) |
| BIM-46187 (1) | Dimeric form | ~20% | ~60% |
| Analog 2 | Stereoisomer of 1 | Inactive | ~100% |
| Analog 3 | Stereoisomer of 1 | Inactive | ~100% |
| Analog 4 | Stereoisomer of 1 | Inactive | ~100% |
| Analog 5 | Desamino derivative of 1 | Inactive | ~100% |
| Analog 7 | N-protected analog of 1 | Inactive | ~100% |
| Analog 9 | Dimethylated cystine side chain | Inactive | ~100% |
Data extracted from a study on tetrahydroimidazo[1,2-a]pyrazine derivatives as Gαq-protein ligands.[1][2]
Key SAR Findings for Gαq Inhibition
The SAR for Gαq inhibition highlights four crucial structural requirements[1][2]:
-
Redox-active thiol/disulfane substructure: This appears to be essential for the inhibitory mechanism.
-
N-terminal basic amino group: Removal or protection of this group leads to a loss of activity.
-
Cyclohexylalanine moiety: This bulky group is important for binding and activity.
-
Bicyclic skeleton: The rigid this compound core is a necessary scaffold.
Active compounds, such as BIM-46187, also exhibited some cellular toxicity, which appears to be independent of Gαq/11 inhibition and may involve effects on cytoskeletal dynamics.[1][2]
Experimental Protocol: Gαq Activity Assay (IP-One HTRF)
The activity of the Gαq protein is commonly assessed by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gαq signaling cascade. The IP-One assay using Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used method.[3][4][5][6][7]
Principle: The assay is a competitive immunoassay. Cellular IP1 produced upon Gαq activation competes with an IP1-d2 acceptor for binding to an anti-IP1 cryptate donor antibody. When the donor and acceptor are in close proximity, FRET occurs. An increase in cellular IP1 leads to a decrease in the FRET signal.[6]
Procedure:
-
Cell Culture and Stimulation: Cells (e.g., HEK293) are seeded in a microplate. After adherence, they are pre-treated with the test compounds (the this compound analogs). The cells are then stimulated with a Gαq-coupled receptor agonist (e.g., carbachol) in a stimulation buffer containing LiCl, which inhibits the degradation of IP1.[3][7]
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the HTRF reagents (IP1-d2 and anti-IP1 cryptate) are added.
-
Signal Measurement: The plate is incubated to allow the assay to reach equilibrium. The fluorescence is then read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the concentration of IP1 is determined from a standard curve.
Gαq Signaling Pathway
The following diagram illustrates the Gαq signaling pathway, which is targeted by the this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 7. resources.revvity.com [resources.revvity.com]
Validating "5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine" as a viable drug scaffold
The quest for novel drug scaffolds that offer both potent biological activity and favorable physicochemical properties is a cornerstone of modern medicinal chemistry. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core has emerged as a promising heterocyclic scaffold, demonstrating activity against a range of important therapeutic targets. This guide provides a comprehensive comparison of this scaffold's performance against established alternatives, supported by experimental data and detailed protocols for researchers in drug development.
Performance Comparison of Drug Scaffolds
The versatility of the this compound scaffold is highlighted by its derivatives' ability to potently inhibit distinct biological targets, including Gαq/11 proteins and Transient Receptor Potential Canonical 5 (TRPC5) channels.
Gαq/11 Protein Inhibition
Gαq/11 proteins are crucial signaling molecules that, when dysregulated, are implicated in diseases such as uveal melanoma. The development of selective Gαq/11 inhibitors is therefore of significant therapeutic interest.
| Compound | Scaffold | Target | IC50 | Molecular Weight ( g/mol ) | Calculated logP | Reference |
| GQ352 | This compound | Gαq/11 | 8.9 µM | - | - | [1] |
| YM-254890 | Cyclic Depsipeptide | Gαq/11 | 31 nM - 95 nM | 960.09 | 1.37 | [1][2] |
As shown in the table, while the cyclic depsipeptide YM-254890 exhibits significantly higher potency in the nanomolar range, the this compound derivative GQ352 demonstrates respectable activity in the low micromolar range.[1] The simpler structure and lower molecular weight of the tetrahydroimidazo[1,2-a]pyrazine scaffold may offer advantages in terms of synthetic accessibility and optimization of pharmacokinetic properties.
TRPC5 Channel Inhibition
TRPC5 channels are implicated in the pathophysiology of kidney diseases, making them an attractive target for therapeutic intervention.[3] Derivatives of the this compound scaffold have shown potent inhibition of TRPC5.
| Compound | Scaffold | Target | IC50 | Reference |
| Compound 38 | This compound | TRPC5 | 8.1 nM | [2] |
| GFB-887 | Pyridazinone | TRPC5 | Potent (specific IC50 not provided) | [3] |
| ML204 | - | TRPC4/TRPC5 | - | - |
Notably, "compound 38," which features the this compound scaffold, displays exceptional potency with an IC50 of 8.1 nM, highlighting the scaffold's potential in developing highly effective TRPC5 inhibitors.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of the scaffold and for key biological assays.
Synthesis of the this compound Scaffold
This protocol outlines a general method for the synthesis of the core this compound structure.
Step 1: Synthesis of imidazo[1,2-a]pyrazine
-
Dissolve 2-aminopyrazine (1 equivalent) in a suitable solvent such as ethanol.
-
Add an α-haloketone (e.g., 2-bromoacetophenone) (1 equivalent) and a base such as sodium bicarbonate (2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the imidazo[1,2-a]pyrazine derivative.
Step 2: Reduction to this compound
-
Dissolve the imidazo[1,2-a]pyrazine derivative (1 equivalent) in a solvent such as methanol or ethanol.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi).
-
Maintain the reaction at room temperature with vigorous stirring for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the this compound product.
Gαq/11 Inhibition Assay: IP-One HTRF Assay
This protocol describes a competitive immunoassay to measure the accumulation of inositol monophosphate (IP1), a downstream product of Gαq/11 activation.[4]
1. Cell Preparation:
-
Plate cells expressing the Gαq-coupled receptor of interest in a 384-well plate and culture overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., GQ352) and the positive control (e.g., YM-254890).
-
Remove the culture medium from the cells and add the diluted compounds.
-
Incubate for 30-60 minutes at 37°C.
3. Cell Stimulation:
-
Add a known agonist for the Gαq-coupled receptor to all wells, except for the negative control wells. The stimulation buffer should contain lithium chloride (LiCl) to inhibit IP1 degradation.[4]
-
Incubate the plate for 30-60 minutes at 37°C.
4. Lysis and Detection:
-
Add the HTRF lysis buffer containing IP1-d2 (acceptor) and anti-IP1-cryptate (donor) to all wells.[5]
-
Incubate for 1 hour at room temperature, protected from light.
5. Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665/620) and determine the IC50 values from the dose-response curves.
TRPC5 Inhibition Assay: Fluorescence-Based Calcium Mobilization Assay
This protocol measures the inhibition of calcium influx through TRPC5 channels.
1. Cell Preparation:
-
Plate HEK293 cells stably expressing TRPC5 in a 96-well black-walled, clear-bottom plate and culture overnight.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) in a suitable buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.
3. Compound Incubation:
-
Wash the cells with assay buffer.
-
Add serial dilutions of the test compounds (e.g., compound 38) to the wells.
-
Incubate for 15-30 minutes at room temperature.
4. Measurement of Calcium Influx:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Inject a TRPC5 agonist (e.g., Englerin A) into the wells and immediately begin kinetic fluorescence measurements (typically at Ex/Em = 490/525 nm).
5. Data Analysis:
-
Calculate the change in fluorescence intensity upon agonist addition.
-
Determine the IC50 values by plotting the inhibition of the calcium response against the compound concentration.
Visualizing the Molecular Pathways and Experimental Design
To further elucidate the context of the this compound scaffold's activity, the following diagrams illustrate the relevant signaling pathways and a general workflow for its validation.
Caption: Simplified Gαq/11 signaling pathway and point of inhibition.
Caption: TRPC5 channel activation and inhibition mechanism.
Caption: General workflow for the validation of a new drug scaffold.
References
- 1. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 5. resources.revvity.com [resources.revvity.com]
A Comparative Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Both the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and the imidazo[1,2-a]pyridine ring systems have emerged as "privileged scaffolds," appearing in a multitude of biologically active compounds and approved drugs. This guide provides an objective, data-driven comparison of these two heterocyclic systems to aid researchers in making informed decisions during the scaffold selection process. We will delve into their physicochemical properties, pharmacological profiles, and established roles in drug design, supported by experimental data and detailed protocols.
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents, including the widely prescribed hypnotic drug Zolpidem and the anxiolytic Alpidem.[1][2] Its aromatic nature and synthetic tractability have made it a popular choice for targeting a diverse range of biological targets.[3] In contrast, the this compound scaffold, a saturated analogue, has more recently garnered attention. Its three-dimensional structure offers opportunities for novel interactions with biological targets, potentially leading to improved selectivity and physicochemical properties. This scaffold is notably present in investigational agents targeting Gαq proteins and various kinases.[4][5]
This guide will present a side-by-side comparison of these two scaffolds, highlighting their key differences and potential advantages in various therapeutic contexts.
Physicochemical Properties: A Tale of Two Scaffolds
The fundamental difference between the two scaffolds—aromaticity versus saturation—gives rise to distinct physicochemical properties that have significant implications for drug design.
| Property | This compound | Imidazo[1,2-a]pyridine | References |
| Molecular Weight | 123.16 g/mol | 118.14 g/mol | [5] |
| LogP (calculated) | -0.9 | 1.8 | [5] |
| Topological Polar Surface Area (TPSA) | 29.9 Ų | 17.3 Ų | [5] |
| Hydrogen Bond Donors | 1 | 0 | [5] |
| Hydrogen Bond Acceptors | 3 | 2 | [5] |
| General Characteristics | Saturated, more flexible, higher 3D character, generally more polar. | Aromatic, planar, rigid, generally more lipophilic. | [1][4] |
The increased saturation and polarity of the this compound scaffold can lead to improved aqueous solubility and reduced metabolic liability, attributes that are highly desirable in drug candidates. However, the planar and more lipophilic nature of the imidazo[1,2-a]pyridine scaffold may facilitate membrane permeability and π-π stacking interactions with biological targets.
Pharmacological Profiles and Applications in Drug Design
Both scaffolds have demonstrated utility across a wide array of therapeutic areas, but their application profiles show distinct areas of concentration.
This compound: A Scaffold for Novel Targets
The three-dimensional nature of this scaffold has made it particularly suitable for targeting complex protein-protein interactions and allosteric sites.
-
Gαq Protein Inhibition: Derivatives of this scaffold have been identified as inhibitors of Gαq proteins, which are key signaling molecules involved in various cellular processes. These inhibitors have potential applications in treating diseases such as uveal melanoma.[4]
-
Kinase Inhibition: The scaffold is present in potent inhibitors of Aurora kinases, such as SCH 1473759, which are crucial regulators of mitosis and are overexpressed in many cancers.[5]
-
TRPC5 Channel Inhibition: More recently, this scaffold has been incorporated into potent and selective inhibitors of the transient receptor potential canonical 5 (TRPC5) channel, a target for chronic kidney disease.[6]
Imidazo[1,2-a]pyridine: A Versatile and Proven Scaffold
The imidazo[1,2-a]pyridine core is a mainstay in medicinal chemistry, with a long history of successful application in drug discovery.
-
GABAA Receptor Modulation: The most well-known application is in the development of hypnotics like Zolpidem, which act as positive allosteric modulators of the GABAA receptor.
-
Kinase Inhibition: This scaffold is a common feature in a vast number of kinase inhibitors targeting pathways such as PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[2]
-
Antiviral and Antibacterial Agents: Numerous imidazo[1,2-a]pyridine derivatives have been developed with potent activity against a range of viruses and bacteria.
Quantitative Data Comparison
To provide a clearer picture of the relative performance of these scaffolds, the following tables summarize key quantitative data for representative compounds.
Table 1: In Vitro Potency of Representative Compounds
| Compound | Scaffold | Target | Assay | IC50 / Kd | References |
| SCH 1473759 | This compound | Aurora A/B Kinase | Kinase Assay | 4 nM / 13 nM (IC50) | [7] |
| Compound 12 | This compound | TRPC5 | Ca2+ Mobilization Assay | Comparable to GFB-887 | [6] |
| GQ352 | This compound | Gαq | Dissociation Assay | 8.9 μM (IC50) | [4] |
| Zolpidem | Imidazo[1,2-a]pyridine | GABAA Receptor | Receptor Binding | - | |
| PI3K Inhibitor | Imidazo[1,2-a]pyridine | PI3Kα | Kinase Assay | 0.0028 µM (IC50) | |
| FLT3 Inhibitor | Imidazo[1,2-a]pyridine | FLT3 Kinase | Kinase Assay | Sub-micromolar (IC50) |
Table 2: Pharmacokinetic Properties of Representative Compounds
| Compound | Scaffold | Bioavailability (Oral) | Half-life (t1/2) | Metabolism | References |
| SCH 1473759 | This compound | Good exposure in all species | Moderate | High clearance in rodents | [7] |
| PF-03814735 (Aurora Kinase Inhibitor) | Imidazo[1,2-a]pyrazine derivative | Orally bioavailable | 14.4 to 23.6 h | - | [8] |
| Zolpidem | Imidazo[1,2-a]pyridine | ~70% | 2-3 hours | Primarily via CYP3A4, CYP2C9, CYP1A2 |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the application of these scaffolds.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by an imidazo[1,2-a]pyridine derivative.
Caption: Gαq signaling pathway targeted by a tetrahydroimidazo[1,2-a]pyrazine inhibitor.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (for Imidazo[1,2-a]pyridine derivatives)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an imidazo[1,2-a]pyridine derivative against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
-
Multimode plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase and substrate to the kinase assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a multimode plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Gαq Activity Assay (IP-One HTRF Assay) (for this compound derivatives)
Objective: To measure the inhibition of Gαq-mediated inositol monophosphate (IP1) accumulation by a this compound derivative.[9][10][11]
Materials:
-
HEK293 cells stably expressing a Gαq-coupled GPCR of interest
-
Cell culture medium
-
Stimulation buffer (containing LiCl)
-
Agonist for the GPCR of interest
-
Test compound (dissolved in DMSO)
-
IP-One HTRF Assay Kit (Cisbio) containing IP1-d2 and anti-IP1-cryptate
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Seed the HEK293 cells into a 384-well white plate and culture overnight.
-
Prepare serial dilutions of the test compound in stimulation buffer.
-
Remove the culture medium from the cells and add the diluted test compound or stimulation buffer (vehicle control).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Add the agonist to all wells except the basal control wells to stimulate the GPCR.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for IP1 accumulation.
-
Lyse the cells and add the IP1-d2 and anti-IP1-cryptate reagents from the IP-One HTRF Assay Kit.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to IP1 concentration using a standard curve.
-
Determine the percent inhibition of agonist-stimulated IP1 accumulation for each compound concentration and calculate the IC50 value.[10]
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for TRPC5 Channel Inhibition
Objective: To measure the direct inhibition of TRPC5 channel currents by a this compound derivative.
Materials:
-
HEK293 cells stably expressing human TRPC5
-
Glass coverslips
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
TRPC5 activator (e.g., Englerin A)
-
Test compound (dissolved in external solution)
Procedure:
-
Plate the HEK293-TRPC5 cells on glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries and fill with the internal solution. The pipette resistance should be 3-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
Perfuse the cell with the TRPC5 activator to induce channel opening and record the resulting currents.
-
Once a stable activated current is achieved, co-apply the test compound at various concentrations with the activator.
-
Record the currents in the presence of the test compound.
-
Wash out the test compound and activator to allow for current recovery.
-
Analyze the current traces to determine the extent of inhibition at each compound concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
Conclusion
Both the this compound and the imidazo[1,2-a]pyridine scaffolds offer unique and valuable attributes for drug design. The imidazo[1,2-a]pyridine core is a well-validated, versatile scaffold with a proven track record in approved drugs, particularly in the areas of CNS disorders and oncology. Its rigid, aromatic nature and established synthetic routes make it a reliable choice for many drug discovery campaigns.
The this compound scaffold, with its greater three-dimensional character and increased polarity, presents an exciting opportunity for exploring novel chemical space and targeting challenging biological targets. Its potential for improved physicochemical properties, such as solubility, may offer advantages in developing orally bioavailable drugs with favorable ADME profiles.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired pharmacological profile, and the overall goals of the drug discovery program. This guide provides a foundational comparison to assist researchers in navigating this critical decision-making process. As research into the this compound scaffold continues to expand, its full potential in drug discovery is yet to be realized, promising a new frontier for medicinal chemists to explore.
References
- 1. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor PF-03814735 in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
Efficacy of "5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine" compounds against drug-resistant fungal strains
A new class of heterocyclic compounds, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines, is demonstrating significant promise in the fight against drug-resistant fungal infections. Emerging research highlights their potent activity against fungal strains that have developed resistance to conventional therapies, offering a potential breakthrough for challenging-to-treat mycoses.
The escalating threat of antimicrobial resistance extends to fungal pathogens, with species of Candida and Sporothrix frequently exhibiting diminished susceptibility to standard antifungal agents like fluconazole and itraconazole. This has created an urgent need for the development of novel therapeutic agents with alternative mechanisms of action. This guide provides a comparative analysis of the efficacy of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives against drug-resistant fungal strains, supported by available experimental data and detailed methodologies.
Comparative Efficacy Against Drug-Resistant Fungi
Recent studies have focused on the antifungal potential of this compound hybrids, particularly against pathogenic Sporothrix species, which can cause sporotrichosis, a subcutaneous and often disseminated fungal infection. The data indicates that these compounds not only possess intrinsic antifungal activity but also exhibit synergistic effects when combined with existing drugs like itraconazole, potentially reversing resistance.
While comprehensive data on the efficacy of these novel compounds against a wide range of drug-resistant Candida species is still emerging, the existing evidence against resistant Sporothrix provides a strong foundation for their potential as broad-spectrum antifungal agents. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound derivatives against itraconazole-resistant Sporothrix brasiliensis, alongside comparative data for conventional antifungal agents against resistant strains of both Sporothrix and Candida.
| Compound/Drug | Fungal Species | Resistance Profile | MIC Range (µg/mL) |
| This compound Hybrids | Sporothrix brasiliensis | Itraconazole-Resistant | 16 - 128[1] |
| Itraconazole | Sporothrix brasiliensis | Itraconazole-Resistant | ≥16[1] |
| Fluconazole | Candida albicans | Fluconazole-Resistant | ≥64 |
| Amphotericin B | Candida albicans | Azole-Resistant | 0.25 - >16 |
| Caspofungin | Candida albicans | Azole-Resistant | 0.03 - >16 |
Note: The provided MIC range for this compound hybrids is based on a study evaluating thiosemicarbazone derivatives of this scaffold. Further research is needed to establish the efficacy of a broader range of derivatives against various drug-resistant fungal species.
Experimental Protocols
The evaluation of the antifungal efficacy of these compounds relies on standardized methodologies to ensure the reproducibility and comparability of results. The following are detailed protocols for key experiments cited in the assessment of these novel agents.
Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3 and M38-A2)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
-
Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts (Candida spp.) or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi (Sporothrix spp.).
-
-
Drug Dilution:
-
The this compound compounds and standard antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at 35°C for 24-48 hours for Candida species and for 72 hours for Sporothrix species.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
-
Checkerboard Assay for Synergism Testing
This assay is used to evaluate the interaction between two antifungal agents.
-
Plate Setup:
-
A 96-well microtiter plate is prepared with serial dilutions of the first antifungal agent along the x-axis and serial dilutions of the second antifungal agent along the y-axis. This creates a matrix of wells with various concentration combinations of the two drugs.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the fungal suspension prepared as described for the broth microdilution assay.
-
Appropriate control wells (drugs alone, growth control) are included.
-
The plate is incubated under the same conditions as the MIC assay.
-
-
Data Analysis:
-
The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination. The FICI is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.
-
Synergism is typically defined as an FICI of ≤ 0.5, indifference as an FICI of > 0.5 to ≤ 4.0, and antagonism as an FICI of > 4.0.
-
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound compounds is still under investigation, many antifungal agents target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The diagram below illustrates this key pathway and the points of inhibition for common antifungal drug classes.
Caption: Fungal ergosterol biosynthesis pathway with targets of major antifungal drug classes.
Conclusion
The emergence of this compound compounds represents a significant advancement in the quest for novel antifungal therapies. Their demonstrated efficacy against drug-resistant Sporothrix species, coupled with their potential for synergistic interactions, positions them as a promising class of candidates for further development. While more extensive research is required to fully elucidate their spectrum of activity, particularly against resistant Candida strains, and their precise mechanism of action, the initial findings are highly encouraging for addressing the growing challenge of antifungal resistance in clinical practice.
References
Benchmarking 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives Against Standard of Care: A Comparative Guide
This guide provides a comprehensive comparison of emerging 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives against current standards of care across four distinct therapeutic areas: Focal Segmental Glomerulosclerosis (FSGS), metastatic uveal melanoma, refractory epilepsy, and cancer immunotherapy. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these novel compounds.
TRPC5 Inhibitors for Focal Segmental Glomerulosclerosis (FSGS)
Target: Transient Receptor Potential Canonical 5 (TRPC5)
The this compound scaffold has been utilized to develop potent and selective TRPC5 inhibitors. Overactivation of the TRPC5-Rac1 pathway in podocytes is a key driver of podocyte injury, leading to proteinuria, a hallmark of FSGS.
Quantitative Data Comparison
| Compound/Drug | Target | Potency | Preclinical Efficacy | Clinical Efficacy (FSGS) |
| GFB-887 | TRPC5 | Nanomolar affinity[1] | Reduced proteinuria in a preclinical model of FSGS[1] | Phase 2 (TRACTION-2): Statistically significant 32% placebo-adjusted mean reduction in UPCR after 12 weeks.[2] |
| Corticosteroids (e.g., Prednisone) | Non-specific immunosuppressant | N/A | N/A | First-line therapy for primary FSGS, but associated with significant side effects. |
| Calcineurin Inhibitors (e.g., Cyclosporine) | Calcineurin | N/A | N/A | Second-line therapy for steroid-resistant or -dependent FSGS. |
| ACE Inhibitors/ARBs | Renin-Angiotensin System | N/A | N/A | Standard of care for managing proteinuria and hypertension in FSGS. |
Experimental Protocols
Fluorescence-Based Intracellular Calcium Mobilization Assay for TRPC5 Inhibition
This assay measures the ability of a compound to inhibit TRPC5-mediated calcium influx in a cell line overexpressing the channel.
-
Cell Culture: HEK293 cells stably expressing human TRPC5 are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Cells are seeded into 96-well black-wall, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a FLIPR Calcium Assay Kit reagent) in a buffered saline solution (e.g., HBSS) for 1 hour at 37°C.
-
Compound Incubation: The dye solution is removed, and cells are washed. Test compounds (e.g., GFB-887) at various concentrations are added to the wells and incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
TRPC5 Activation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR). A TRPC5 agonist (e.g., Lanthanum (III) chloride or (-)-Englerin A) is injected into the wells to activate the channel.
-
Data Analysis: The fluorescence intensity, corresponding to intracellular calcium concentration, is measured over time. The peak fluorescence response following agonist addition is used to determine the level of TRPC5 activity. The inhibitory effect of the test compound is calculated as a percentage of the response in the absence of the inhibitor. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[3][4][5]
Visualizations
Caption: TRPC5-Rac1 signaling pathway in podocyte injury and the inhibitory action of GFB-887.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Gαq/11 Inhibitors for Metastatic Uveal Melanoma
Target: G protein alpha q/11 subunits (Gαq/11)
Activating mutations in GNAQ or GNA11 are present in the vast majority of uveal melanomas, leading to constitutive activation of the Gαq signaling pathway. Tetrahydroimidazo[1,2-a]pyrazine derivatives, such as GQ352, have been developed to inhibit this pathway.
Quantitative Data Comparison
| Compound/Drug | Target | Potency | Preclinical/Clinical Efficacy |
| GQ352 | Gαq/11 | - | Suppressed uveal melanoma xenograft growth in a mouse model. |
| BIM-46174 | Gαq/11 | pA2 = 5.3 for inhibition of cholera toxin-induced cAMP accumulation[6] | Inhibits the growth of a large panel of human cancer cell lines.[7] |
| Tebentafusp | gp100-directed T-cell engager | N/A | One-year overall survival of 73% vs. 59% for investigator's choice (checkpoint inhibitors or chemotherapy).[8] |
| Immune Checkpoint Inhibitors (Ipilimumab, Nivolumab) | CTLA-4, PD-1 | N/A | Median OS of approximately 16-21.8 months in retrospective studies.[9][10] |
| Chemotherapy (Dacarbazine) | DNA alkylating agent | N/A | Historically poor outcomes with a median OS of less than a year.[6] |
Experimental Protocols
IP-One HTRF Assay for Gαq Activation
This competitive immunoassay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gαq signaling cascade.
-
Cell Culture: Cells endogenously expressing or transfected with a Gαq-coupled receptor of interest (e.g., CHO cells) are seeded in a 96- or 384-well plate and incubated overnight.
-
Compound Pre-incubation: The culture medium is replaced with a stimulation buffer containing the test compound (e.g., GQ352) at various concentrations. The plate is incubated to allow for antagonist binding.
-
Agonist Stimulation: A known agonist for the Gαq-coupled receptor is added to the wells to stimulate the signaling pathway. The stimulation buffer contains LiCl to inhibit the degradation of IP1, allowing it to accumulate. The plate is incubated for 1 hour at 37°C.
-
Cell Lysis and Detection: HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) are added to the wells. The plate is incubated for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
Signal Reading: The plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the two fluorescence signals is calculated. A decrease in the HTRF signal indicates an increase in cellular IP1 production. The inhibitory effect of the test compound is determined by its ability to prevent the agonist-induced decrease in the HTRF signal, and IC50 values are calculated.[7][11][12][13][14]
Visualizations
Caption: Gαq signaling pathway in uveal melanoma and the inhibitory action of GQ352.
Caption: Workflow for the IP-One HTRF assay for Gαq activation.
TARP γ-8 Selective AMPAR Negative Modulators for Refractory Epilepsy
Target: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) associated with Transmembrane AMPAR Regulatory Protein (TARP) γ-8.
Imidazo[1,2-a]pyrazine derivatives have been identified as selective negative allosteric modulators of AMPA receptors containing the TARP γ-8 auxiliary subunit, which is predominantly expressed in the hippocampus. This selectivity may offer an improved side-effect profile compared to non-selective AMPAR antagonists.
Quantitative Data Comparison
| Compound/Drug | Target | Potency | Preclinical Efficacy |
| JNJ-61432059 | AMPAR/TARP γ-8 | pIC50 = 9.7 (for GluA1/γ-8)[15] | Robust seizure protection in corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models in mice.[15] |
| Perampanel | AMPA Receptor (non-selective) | - | Approved for focal-onset seizures and primary generalized tonic-clonic seizures. |
| Standard Anti-seizure Medications (e.g., Levetiracetam, Lamotrigine) | Various (e.g., SV2A, sodium channels) | - | Standard of care for epilepsy; however, approximately one-third of patients have drug-resistant epilepsy. |
Experimental Protocols
FLIPR-Based Calcium Flux Assay for AMPAR Modulators
This assay measures the modulation of glutamate-induced calcium flux in cells co-expressing an AMPA receptor subunit and a TARP.
-
Cell Culture: HEK293 cells are transiently or stably transfected with plasmids encoding a human AMPA receptor subunit (e.g., GluA1) and a TARP subunit (e.g., γ-8). Cells are plated in 384-well black-wall, clear-bottom plates and incubated.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., FLIPR Calcium 6 Assay Kit reagent) for 1-2 hours at 37°C.
-
Compound Addition: The plate is transferred to a FLIPR instrument. Test compounds (e.g., JNJ-61432059) are added at various concentrations, and fluorescence is monitored to detect any agonist activity.
-
Agonist Addition and Signal Detection: After a short incubation with the test compound, a sub-maximal concentration of glutamate is added to the wells to activate the AMPA receptors.
-
Data Analysis: The intracellular calcium-dependent fluorescence signal is recorded in real-time. The ability of the test compound to reduce the glutamate-induced fluorescence signal indicates negative allosteric modulation. IC50 values are calculated from the concentration-response curves.
Visualizations
Caption: AMPAR/TARP γ-8 signaling in epilepsy and the modulatory action of JNJ-61432059.
Caption: Workflow for a FLIPR-based calcium flux assay for AMPAR modulators.
ENPP1 Inhibitors for Cancer Immunotherapy
Target: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)
ENPP1 is an enzyme that hydrolyzes the immune signaling molecule 2'3'-cGAMP, thereby acting as a negative regulator of the cGAS-STING pathway. Inhibiting ENPP1 with imidazo[1,2-a]pyrazine derivatives can enhance STING-mediated anti-tumor immunity.
Quantitative Data Comparison
| Compound/Drug | Target | Potency (IC50) | In Vivo Efficacy (Syngeneic Mouse Models) |
| Compound 7 (imidazo[1,2-a]pyrazine derivative) | ENPP1 | 5.70 or 9.68 nM | - |
| STF-1623 | ENPP1 | 0.4 nM (mouse), 0.6 nM (human)[16] | Synergizes with anti-PD-1/PD-L1 to produce robust anti-tumor effects.[16] |
| AVA-NP-695 | ENPP1 | - | Superior tumor growth inhibition compared to Olaparib and anti-PD1 in a 4T1 breast cancer model.[17] |
| Anti-PD-1/PD-L1 Antibodies (e.g., Pembrolizumab, Nivolumab) | PD-1/PD-L1 | N/A | Standard of care for various solid tumors, but response rates are limited in many patients. |
Experimental Protocols
ENPP1 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ENPP1 using a physiological substrate like 2'3'-cGAMP or ATP.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 µM ZnCl2, 500 µM CaCl2, pH 7.4). Prepare solutions of recombinant human ENPP1 enzyme, the substrate (e.g., 2'3'-cGAMP), and the test compound at various concentrations.
-
Reaction Incubation: In a microplate, pre-incubate the ENPP1 enzyme with the test compound for 15 minutes at 37°C.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to the wells. Incubate for a set period (e.g., 60 minutes) at 37°C.
-
Quantify Product: Stop the reaction and quantify the amount of product (AMP/GMP) formed. This can be done using various methods, such as:
-
Transcreener AMP²/GMP² Assay: A fluorescence polarization-based immunoassay that detects AMP/GMP.[18]
-
Radiolabeled Substrate: Use of [³²P]cGAMP and separation of substrate and product by thin-layer chromatography (TLC).[19]
-
Malachite Green Assay: If ATP is the substrate, the released pyrophosphate can be converted to inorganic phosphate and detected colorimetrically.[20]
-
-
Data Analysis: Calculate the percentage of ENPP1 inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.[19]
Visualizations
Caption: The cGAS-STING pathway and the role of ENPP1 inhibition in cancer immunotherapy.
Caption: Workflow for an in vitro ENPP1 enzyme inhibition assay.
References
- 1. Goldfinch Bio Presents Data on TRPC5 Inhibition as a Target for Proteinuric Kidney Disease and Announces GFB-887 as Lead Drug Program to Treat FSGS - BioSpace [biospace.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overall survival after treatment for metastatic uveal melanoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 8. Pivotal Trial Shows First Systemic Therapy for Metastatic Uveal Melanoma to Improve Survival | Jefferson Health [jeffersonhealth.org]
- 9. Tebentafusp Improves Survival in Advanced Uveal Melanoma - NCI [cancer.gov]
- 10. Determinants of Overall Survival in Patients with Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of derivatives of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine scaffold, with a focus on their roles as Gαq protein inhibitors for anti-cancer applications and as antifungal agents. Performance is compared with alternative compounds, supported by experimental data from peer-reviewed studies.
Core Activities and Comparative Analysis
The this compound scaffold has emerged as a versatile platform for the development of potent bioactive molecules. The primary areas of investigation for its derivatives are the inhibition of Gαq/11 proteins, which are key drivers in certain cancers like uveal melanoma, and direct antimicrobial activity against pathogenic fungi.
Gαq/11 Inhibition and Anticancer Activity
Derivatives of this compound have been identified as some of the few cell-permeable small molecules capable of silencing Gαq proteins.[1] This is a significant therapeutic target as activating mutations in Gαq/11 are prevalent in uveal melanoma.[2]
In Vitro Activity:
Compounds such as BIM-46187 and GQ352 have demonstrated direct inhibition of Gαq/11.[1][2] The inhibitory activity often translates to potent antiproliferative effects in cancer cell lines harboring Gαq mutations. The data below compares the in vitro cytotoxicity of these derivatives against various cancer cell lines, with the standard chemotherapeutic agent Doxorubicin and other Gαq inhibitors provided as alternatives.
Table 1: In Vitro Anticancer and Gαq Inhibitory Activity
| Compound/Alternative | Target/Assay | Cell Line/System | IC50 / GI50 / pKD | Citation |
| GQ352 | Gαq Inhibition | Gαβγ dissociation | 8.9 µM | [2] |
| GQ127 | Gαq/11 Signaling | Inositol Monophosphate Assay | 22.6 µM | [3] |
| Imidazo[1,2-a]pyridine deriv. (12b) | Cytotoxicity (MTT) | Hep-2 | 11 µM | [4] |
| HepG2 | 13 µM | [4] | ||
| MCF-7 | 11 µM | [4] | ||
| A375 | 11 µM | [4] | ||
| Imidazo[1,2-a]pyrazine-benzo[d]imidazol hybrid (31) | Cytotoxicity | 60 Cancer Cell Lines (mean) | 2.12 µM (MG-MID) | [5] |
| Leukemia (RPMI-8226) | 806 nM | [5] | ||
| YM-254890 | Gαq/11 Inhibition | CHO cells (M1 receptor) | 95 nM | [6] |
| Gαq Binding | Human platelet membranes | 7.96 (pKD) | [7] | |
| FR900359 | Gαq Binding | Human platelet membranes | 8.45 (pKD) | [7] |
| Doxorubicin | Cytotoxicity (MTT) | HepG2 (24h) | 12.18 µM | [8] |
| HepG2 (48h) | ~4 µM | [9] | ||
| HepG2 (72h) | 0.00076 µM | [10] | ||
| MCF-7 (24h) | 2.50 µM | [8] | ||
| MCF-7 (48h) | 1.25 µM | [11] |
In Vivo Activity:
The in vitro promise of Gαq/11 inhibition has been validated in preclinical animal models. The derivative GQ127, in particular, has demonstrated significant tumor growth suppression in a uveal melanoma xenograft model, highlighting the therapeutic potential of this compound class.[2][12]
Table 2: In Vivo Anticancer Efficacy
| Compound/Alternative | Animal Model | Dosing Regimen | Key Outcomes | Citation |
| GQ127 | Uveal Melanoma Xenograft (Mouse) | Not specified | Significant tumor growth suppression without severe toxicity. | [2][12] |
| YM-254890 | Uveal Melanoma Xenograft (Mouse) | Not specified | Slowed tumor growth but did not cause regression. | [13] |
Antifungal Activity
Certain derivatives of the related 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold have exhibited potent activity against pathogenic Candida species. This suggests a second, distinct therapeutic avenue for this chemical class.
Table 3: In Vitro Antifungal Activity
| Compound/Alternative | Fungal Strain(s) | MIC (Minimum Inhibitory Concentration) | Citation |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) | Candida species | 0.016 mg/mL | [2] |
| Ketoconazole | Candida albicans | <0.03 - >64 µg/mL | [4][14] |
| Candida tropicalis | 0.248 µg/mL | [15] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the Gαq signaling pathway and a standard experimental workflow.
Caption: Gαq Signaling Pathway and Points of Inhibition.
Caption: General Workflow for an MTT Cell Viability Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to generate the data in this guide.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., imidazo[1,2-a]pyrazine derivatives, doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 10-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL in PBS or serum-free media) to each well.[17][18]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or isopropanol with 4 mM HCl and 0.1% NP40) to each well to dissolve the formazan crystals.[1][17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage of the vehicle-treated control cells and plot against compound concentration to determine the IC50 value.
Protocol 2: Gαq Activity - Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium ([Ca²⁺]i) following the activation of Gαq-coupled receptors.
-
Cell Plating: Seed cells expressing the Gαq-coupled receptor of interest (e.g., HEK293 cells) onto 96-well black-walled, clear-bottom plates.[19] Allow cells to grow to 90-100% confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[19] Aspirate the culture medium from the cells and add 100 µL of the dye-loading solution to each well. For cells that actively extrude the dye, probenecid (an anion transport inhibitor) can be included.[20]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light, to allow for de-esterification of the dye within the cells.[21]
-
Compound Preparation: Prepare a separate 96-well "compound plate" with agonists and/or antagonists (inhibitors) at concentrations 3-5 times higher than the final desired concentration.
-
Fluorescence Measurement: Place both the cell plate and the compound plate into a fluorescence plate reader (e.g., FlexStation). Set the reader to record fluorescence kinetically (e.g., excitation ~490 nm, emission ~525 nm).
-
Assay Execution: The instrument will first establish a baseline fluorescence reading for 10-20 seconds. It will then automatically add the compounds from the compound plate to the cell plate. Continue recording the fluorescence signal for 120-180 seconds to capture the transient calcium flux.[21]
-
Data Analysis: The change in fluorescence intensity directly correlates to the amount of intracellular calcium released. For inhibitors, cells are pre-incubated with the compound before the addition of an agonist. The reduction in the agonist-induced calcium signal is used to calculate the IC50 of the inhibitor.
Protocol 3: Gαq Activity - Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of Gαq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. Unlike IP3, IP1 is stable, making it suitable for high-throughput screening.[22]
-
Cell Stimulation: Plate and culture cells expressing the receptor of interest. Stimulate the cells with the test agonist in the presence of lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IP1 upon Gαq activation.[23]
-
Cell Lysis: After the stimulation period, lyse the cells to release the intracellular contents, including the accumulated IP1.
-
HTRF Detection: The IP1 concentration is measured using a competitive immunoassay in a Homogeneous Time-Resolved Fluorescence (HTRF) format (e.g., IP-One assay).[22]
-
Assay Principle: The assay involves two key components: an IP1 antibody labeled with a fluorescent donor (e.g., Europium cryptate) and IP1 conjugated to a fluorescent acceptor (e.g., d2).
-
Measurement: In the absence of cellular IP1, the antibody binds to the d2-labeled IP1, bringing the donor and acceptor into close proximity and generating a high HTRF signal. The IP1 produced by the cells competes with the d2-labeled IP1 for antibody binding, leading to a decrease in the HTRF signal.
-
Data Analysis: The decrease in the HTRF signal is proportional to the concentration of IP1 produced by the cells. This allows for the quantification of Gαq activation and the determination of agonist potency (EC50) or antagonist/inhibitor potency (IC50).[24]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibility to ketoconazole of Candida albicans strains from sequentially followed HIV-1 patients with recurrent oral candidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule Gαq/11 protein inhibitors against uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. atcc.org [atcc.org]
- 17. researchhub.com [researchhub.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of "5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine" analogs in preclinical models
A Head-to-Head Comparison of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Analogs in Preclinical Models
The this compound scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of analogs targeting a variety of proteins implicated in diverse disease areas. This guide provides a head-to-head comparison of key analogs based on available preclinical data, offering insights into their relative performance and potential therapeutic applications. The focus is on their mechanism of action, in vitro potency, in vivo efficacy, and pharmacokinetic profiles.
Overview of Compared Analogs and their Targets
This comparison focuses on distinct classes of this compound analogs that have been investigated in preclinical models:
-
Gαq Protein Inhibitors: This class, including molecules like BIM-46174 and its dimeric form BIM-46187, targets the Gαq subunit of heterotrimeric G proteins.[1][2][3] Dysregulation of Gαq signaling is implicated in various diseases, including uveal melanoma.[1]
-
Transient Receptor Potential Canonical 5 (TRPC5) Inhibitors: A notable analog in this category, referred to as compound 12, has been developed as a potent inhibitor of the TRPC5 ion channel.[4] TRPC5 is a potential therapeutic target for chronic kidney disease.[4]
-
Dual Orexin Receptor Antagonists (DORAs): A series of derivatives have been synthesized to act as antagonists for both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[5] These receptors are involved in regulating the sleep-wake cycle.
-
IKK1 and IKK2 Inhibitors: Certain imidazo[1,2-a]pyrazine derivatives have been explored as inhibitors of IκB kinase 1 (IKK1) and IκB kinase 2 (IKK2), which are key regulators of the NF-κB signaling pathway involved in inflammation.[6]
In Vitro Performance Comparison
The in vitro activity of these analogs has been assessed using various cell-based and biochemical assays.
Table 1: Comparison of In Vitro Activity of this compound Analogs
| Analog | Target | Key Assay | Potency | Selectivity | Source |
| BIM-46187 | Gαq Protein | Gαq-dependent IP1 formation in CCh-stimulated HEK293 cells | Active at 100 μM | Preferentially silences Gαq proteins | [2][3] |
| GQ352 | Gαq Protein | Inhibition of Gαβγ heterotrimer dissociation | IC50 = 8.9 μM | Selective antiproliferative activity against uveal melanoma cells | [1] |
| Compound 12 | TRPC5 | Fluorescence-based Ca2+ mobilization in HEK-293 cells expressing TRPC5 | Comparable to GFB-887 (parent compound) | Highly selective for TRPC4/5 over TRPC3/6/7 and hERG channels | [4] |
| DORA Series | OX1R/OX2R | Not specified | Nanomolar potency for hOX1R and hOX2R | Dual antagonists | [5] |
| IKK Inhibitor Series | IKK1/IKK2 | Not specified | - | - | [6] |
In Vivo Preclinical Models
Several analogs have been advanced to in vivo studies to evaluate their efficacy and safety in animal models of disease.
Table 2: Comparison of In Vivo Efficacy of this compound Analogs
| Analog | Animal Model | Disease Model | Dosing | Key Findings | Source |
| GQ127 | Mouse | Uveal melanoma xenograft | Not specified | Significantly suppressed tumor growth without severe toxicity | [1] |
| Compound 12 | Rat | Hypertension-induced renal injury | 10 mg/kg, BID (oral) | Efficaciously reduced mean blood pressure, inhibited proteinuria, and protected against podocyte damage | [4] |
Pharmacokinetic Profiles
Pharmacokinetic properties are crucial for the successful translation of a compound from preclinical to clinical settings.
Table 3: Pharmacokinetic Parameters of Selected Analogs
| Analog | Species | Dose & Route | Key Parameters | Source |
| Compound 12 | Not specified | Not specified | Acceptable pharmacokinetic properties and a favorable safety profile | [4] |
| Imidazopyrazine 26 | Rat | 10 mg/kg (oral) | Brain penetrant (Kpu,u = 0.4), but high clearance (Cl = 57 mL/min/kg) | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the evaluation of these compounds.
Gαq Signaling Pathway
The Gαq signaling cascade is a primary target for analogs like BIM-46187 and GQ352.
Caption: Simplified Gαq signaling pathway inhibited by BIM-46187.
General Workflow for In Vivo Efficacy Studies
The evaluation of analogs in animal models typically follows a standardized workflow.
Caption: General experimental workflow for preclinical in vivo studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Gαq-dependent IP1 Formation Assay
This assay is used to quantify the activity of Gαq protein inhibitors.
-
Cell Line: HEK293 cells are commonly used.
-
Stimulation: Cells are stimulated with a Gq-coupled receptor agonist, such as carbachol (CCh), to induce IP1 accumulation.
-
Inhibition: Cells are pre-treated with the test compounds (e.g., BIM-46187) for a defined period before stimulation.
-
Detection: Intracellular myo-inositol 1-phosphate (IP1) levels are measured using a homogenous time-resolved fluorescence (HTRF)-based assay kit. The signal is inversely proportional to the amount of IP1 produced.
-
Analysis: Data is normalized to a control (e.g., vehicle-treated cells) and IC50 values are calculated to determine the potency of the inhibitors.[2][3]
Fluorescence-Based Calcium Mobilization Assay
This assay is employed to assess the inhibitory activity of compounds on ion channels like TRPC5.
-
Cell Line: HEK-293 cells stably expressing the target ion channel (e.g., TRPC5) are utilized.[4]
-
Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are incubated with the test compounds for a specific duration.
-
Channel Activation: The ion channel is activated by a specific agonist, leading to an influx of Ca2+.
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a plate reader.
-
Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal compared to control wells.[4]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-cancer efficacy of compounds like GQ127.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells (e.g., uveal melanoma cells) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered systemically (e.g., intraperitoneally or orally) according to a specific dosing schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[1]
Conclusion
The this compound scaffold has proven to be a versatile starting point for the development of potent and selective modulators of various biological targets. Analogs have demonstrated efficacy in preclinical models of cancer and chronic kidney disease. While the available data provides a strong foundation, further head-to-head studies under standardized conditions would be beneficial for a more direct comparison of their therapeutic potential. Future work should also focus on optimizing the pharmacokinetic properties to identify candidates with favorable drug-like profiles for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should familiarize themselves with these procedures to mitigate risks associated with the handling and disposal of this chemical.
This compound is a heterocyclic compound utilized in pharmaceutical and chemical research.[1][2] Proper disposal is critical due to its potential health hazards. This guide outlines the necessary steps for its safe disposal, from initial handling to final removal by a certified waste management provider.
Hazard Identification and Safety Precautions
Before handling this compound, it is imperative to be aware of its hazard classifications. This compound is recognized as causing skin and serious eye irritation, and it may also lead to respiratory irritation.[3] Some reports also classify it as toxic or harmful if swallowed.[4]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, use a NIOSH-approved respirator.
Quantitative Hazard Data
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.
| Hazard Classification | GHS Hazard Code | Signal Word |
| Acute Toxicity, Oral | H301 / H302 | Danger / Warning |
| Skin Irritation | H315 | Warning |
| Eye Irritation | H319 | Warning |
| Specific target organ toxicity, single exposure | H335 | Warning |
Data sourced from multiple suppliers; classifications may vary.[4]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label fully defaced.
2. Container Selection and Labeling:
-
Container Type: Use containers that are in good condition, leak-proof, and compatible with the chemical.[5][6] For solid waste, a securely sealable plastic container is appropriate. For liquid waste, use a container designed for liquids with a tightly fitting cap.[5][7]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[5][6] The label must also include:
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[3]
-
Ensure containers are kept closed at all times, except when adding waste.[6][8]
4. Final Disposal:
-
The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[3]
-
Contact your institution's Environmental Health and Safety (EH&S) office to arrange for the pickup and disposal of the hazardous waste.[5]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
Experimental Workflow and Decision Making
The following diagrams illustrate the procedural flow for handling and disposing of this compound.
Caption: Workflow for the disposal of this compound.
Caption: Decision-making process for a spill of this compound.
References
- 1. This compound | 91476-80-1 [chemicalbook.com]
- 2. This compound CAS#: 91476-80-1 [m.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ethz.ch [ethz.ch]
Personal protective equipment for handling 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Chemical Identifier:
-
IUPAC Name: this compound
-
CAS Number: 91476-80-1
-
Molecular Formula: C₆H₉N₃
-
Physical Form: Solid
Hazard Identification:
This compound is classified as hazardous.[1] All personnel must be fully aware of the potential risks before handling.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses that meet ANSI Z87.1 standards.[3][4] | To protect against splashes and solid particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[3] Always inspect gloves for integrity before use. | To prevent skin contact and absorption. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[4] Consider a chemical-resistant apron for larger quantities. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][5] A NIOSH-approved respirator may be required for operations with a high potential for aerosol generation.[6] | To prevent inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes that cover the entire foot.[4] | To protect against spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe working environment.
Handling and Storage:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Use appropriate absorbent materials for solutions.
-
Collect: Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal:
-
Dispose of waste material, contaminated PPE, and spill cleanup materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
-
If on Skin: Immediately wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. echemi.com [echemi.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
